2,5-Dimethylterephthalic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174018. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUJGZJNDUGCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30306082 | |
| Record name | 2,5-Dimethylterephthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-66-7 | |
| Record name | 6051-66-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylterephthalic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30306082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethylterephthalic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethylterephthalic Acid
CAS Number: 6051-66-7
This technical guide provides a comprehensive overview of 2,5-Dimethylterephthalic Acid, a key chemical intermediate in the synthesis of advanced polymers.[1][2] Aimed at researchers, scientists, and professionals in drug development and material science, this document details the compound's properties, synthesis, and applications, with a focus on experimental protocols and data presentation.
Compound Properties
This compound, also known as 2,5-dimethylbenzene-1,4-dicarboxylic acid, is a white crystalline solid.[1] Its chemical structure features a benzene ring substituted with two methyl groups and two carboxylic acid groups at positions 2, 5, and 1, 4, respectively. This substitution pattern imparts specific properties to the polymers derived from it, such as enhanced thermal stability and mechanical strength.[1][3]
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 6051-66-7 | [2][4][5][6][7] |
| Molecular Formula | C₁₀H₁₀O₄ | [2][4][5][8] |
| Molecular Weight | 194.18 g/mol | [4][5][8] |
| Purity | ≥96% | [2][4] |
| Melting Point | >260°C (decomposes) | [9][10] |
| Boiling Point (Predicted) | 386.8 ± 30.0 °C | [10] |
| Density (Predicted) | 1.320 ± 0.06 g/cm³ | [10] |
| Topological Polar Surface Area | 74.6 Ų | [4][8] |
| LogP | 1.69984 | [4] |
| Hydrogen Bond Donors | 2 | [4][8] |
| Hydrogen Bond Acceptors | 2 | [4][8] |
| Rotatable Bonds | 2 | [4][8] |
Synthesis of this compound
The primary industrial route for the production of terephthalic acid and its derivatives is the catalytic oxidation of corresponding p-xylenes.[3][5][11] The synthesis of this compound follows a similar principle, starting from p-xylene. The process, analogous to the well-established AMOCO process, involves the liquid-phase oxidation of p-xylene using air or oxygen in the presence of a heavy metal catalyst system.[4][6][11]
Experimental Protocol: Catalytic Oxidation of p-Xylene
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
p-Xylene
-
Cobalt (II) acetate tetrahydrate
-
Manganese (II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid
-
High-pressure reactor equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Charge the high-pressure reactor with p-xylene, glacial acetic acid, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with compressed air or oxygen to the desired pressure.
-
Heat the reactor to the reaction temperature (typically 175-225 °C) while stirring vigorously.[4]
-
Maintain the temperature and pressure for the duration of the reaction (several hours), continuously supplying air or oxygen to sustain the oxidation process.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The crude this compound will precipitate out of the acetic acid solvent.
-
Filter the solid product and wash with fresh acetic acid and then with water to remove residual catalysts and solvent.
-
Dry the product under vacuum to obtain the final purified this compound.
Logical Relationship of Synthesis:
Caption: Synthesis pathway of this compound.
Applications in Polymer Synthesis
This compound is a crucial monomer for the production of high-performance polyesters and polyamides.[1][3][11] The incorporation of this monomer into the polymer backbone enhances properties such as thermal stability, mechanical strength, and chemical resistance.[1][3]
Experimental Workflow: Polyester Synthesis
This workflow outlines the general procedure for synthesizing a polyester using this compound.
Materials:
-
This compound
-
A suitable diol (e.g., ethylene glycol, 1,4-butanediol)
-
Esterification catalyst (e.g., antimony trioxide, titanium alkoxides)
-
Polycondensation catalyst
-
Reaction vessel with a stirrer, condenser, and vacuum connection
Procedure:
-
Esterification:
-
Charge the reaction vessel with this compound and the diol in a specific molar ratio.
-
Add the esterification catalyst.
-
Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, during which water is formed and removed.
-
Continue the reaction until the desired degree of esterification is achieved, monitored by measuring the amount of water collected.
-
-
Polycondensation:
-
Add the polycondensation catalyst to the oligomer mixture.
-
Increase the temperature and gradually apply a vacuum to remove the excess diol and drive the polymerization reaction forward.
-
The viscosity of the reaction mixture will increase as the polymer chains grow.
-
Continue the reaction under high vacuum and high temperature until the desired molecular weight is reached.
-
-
Extrusion and Pelletization:
-
Extrude the molten polymer from the reactor.
-
Cool and pelletize the polymer for further processing.
-
Experimental Workflow Diagram:
Caption: Workflow for polyester synthesis.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities or direct involvement of this compound in signaling pathways. Its primary applications are in the field of materials science. While some phthalates and their metabolites have been studied for their biological effects, this specific dimethylated terephthalic acid has not been a major focus of biological research. One study investigated the effects of Dimethyl Fumarate on the Nrf2/HO-1 and NF-κB signaling pathways in response to phthalate-induced nephrotoxicity; however, this is a different compound and its relevance to this compound is not established.[12]
Conclusion
This compound is a valuable chemical intermediate with a well-defined role in the synthesis of high-performance polymers. Its production via the catalytic oxidation of p-xylene is a process analogous to established industrial methods. The incorporation of this monomer into polymer chains offers a route to materials with enhanced physical and chemical properties. While its direct biological activity is not a current area of significant research, its importance in materials science is clear. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in related scientific fields.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. [PDF] p-Xylene Oxidation to Terephthalic Acid: New Trends | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. US4342876A - Method for oxidation of p-xylene and method for preparing dimethylterephthalate - Google Patents [patents.google.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C10H10O4 | CID 299989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl Fumarate Attenuates Di-(2-Ethylhexyl) Phthalate-Induced Nephrotoxicity Through the Nrf2/HO-1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2,5-Dimethylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylterephthalic acid, a dicarboxylic acid derivative of benzene, serves as a significant building block in the synthesis of various organic materials, including metal-organic frameworks (MOFs) and polyesters. Its rigid structure, imparted by the benzene ring, and the presence of two carboxylic acid functional groups make it a versatile component in supramolecular chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Identification
This compound is systematically named 2,5-dimethylbenzene-1,4-dicarboxylic acid. The molecule consists of a central benzene ring substituted with two methyl groups at positions 2 and 5, and two carboxylic acid groups at positions 1 and 4.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2,5-dimethylbenzene-1,4-dicarboxylic acid, ss-Cumidic acid |
| CAS Number | 6051-66-7[1][2][3] |
| Molecular Formula | C₁₀H₁₀O₄[1][2][3] |
| Molecular Weight | 194.18 g/mol [1][2][3] |
| SMILES | CC1=CC(=C(C=C1C(=O)O)C)C(=O)O[1] |
| InChI | InChI=1S/C10H10O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthesis and material design.
| Property | Value |
| Melting Point | >300 °C |
| Boiling Point | Decomposes |
| Solubility | Sparingly soluble in water and common organic solvents. |
| pKa | Data not readily available. Expected to be similar to terephthalic acid (pKa1 ≈ 3.5, pKa2 ≈ 4.8). |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. While comprehensive, freely accessible high-resolution spectra are limited, the following information has been compiled from available resources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆):
-
The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six protons of the two equivalent methyl groups, and a broad singlet for the two carboxylic acid protons.
-
-
¹³C NMR (DMSO-d₆):
-
The carbon-13 NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the carboxylic acid carbons, the aromatic carbons (both substituted and unsubstituted), and the methyl carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3000 | O-H stretch (carboxylic acid, broad) |
| ~2900 | C-H stretch (methyl and aromatic) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1475 | C=C stretch (aromatic ring) |
| ~1300 | C-O stretch and O-H bend (carboxylic acid) |
Note: Detailed peak lists from high-resolution spectra are not publicly available.
Raman Spectroscopy
The Raman spectrum provides complementary information to IR spectroscopy. Key expected Raman shifts include those for the aromatic ring breathing modes and the symmetric stretching of the carboxylic acid groups.[4]
Mass Spectrometry (MS)
Detailed mass spectrometry data for this compound is not readily found in public databases. The expected molecular ion peak [M]⁺ would be at m/z 194.18. Fragmentation patterns would likely involve the loss of H₂O, CO, and COOH groups.
Crystallographic Data
As of the date of this document, a crystallographic information file (CIF) for this compound is not available in the Crystallography Open Database.[5][6][7][8] Structural analysis of similar molecules, such as terephthalic acid, reveals a planar structure with extensive hydrogen bonding between the carboxylic acid groups of adjacent molecules in the solid state.
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the oxidation of durene (1,2,4,5-tetramethylbenzene). This protocol is based on established methods for the oxidation of alkylbenzenes to carboxylic acids.[9]
Reaction:
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid
-
Pressurized reaction vessel (autoclave)
-
Oxygen or air source
Procedure:
-
To a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, add durene, cobalt(II) acetate tetrahydrate (catalyst), manganese(II) acetate tetrahydrate (co-catalyst), and sodium bromide (promoter) in glacial acetic acid.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with air or oxygen to the desired pressure (e.g., 15-30 bar).
-
Heat the reaction mixture to a temperature between 150-200 °C with vigorous stirring.
-
Maintain the temperature and pressure for a period of 2-6 hours, monitoring the pressure to follow the consumption of oxygen.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The crude this compound will precipitate out of the acetic acid solution upon cooling.
-
Collect the solid product by filtration and wash with fresh acetic acid and then with water to remove any remaining catalyst and solvent.
-
The product can be further purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Typical Reactions
This compound undergoes reactions typical of carboxylic acids.
Esterification
The carboxylic acid groups can be readily esterified, for example, by reaction with an alcohol in the presence of an acid catalyst. The synthesis of dimethyl 2,5-dimethylterephthalate is a common example.
Diagram of Esterification Reaction:
Caption: Esterification of this compound.
Conversion to Acyl Chlorides
Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid groups to the more reactive acyl chlorides, which are valuable intermediates for the synthesis of amides and esters.
Diagram of Acyl Chloride Formation:
Caption: Conversion to 2,5-Dimethylterephthaloyl Dichloride.
Conclusion
This compound is a structurally important molecule with significant potential in materials science and organic synthesis. This guide has provided a detailed overview of its molecular structure, properties, and key synthetic transformations. While a complete set of publicly available, high-resolution spectroscopic and crystallographic data is currently limited, the information presented here serves as a valuable resource for researchers and professionals working with this compound. Further research to fully characterize this molecule would be a valuable contribution to the field.
References
- 1. This compound | C10H10O4 | CID 299989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Crystallography Open Database: Search results [qiserver.ugr.es]
- 6. Crystallography Open Database: Search results [qiserver.ugr.es]
- 7. Crystallography Open Database: Search results [qiserver.ugr.es]
- 8. Crystallography Open Database: Search results [qiserver.ugr.es]
- 9. Efficient Syntheses of Biobased Terephthalic Acid, p-Toluic Acid, and p-Methylacetophenone via One-Pot Catalytic Aerobic Oxidation of Monoterpene Derived Bio-p-cymene - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Dimethylterephthalic Acid: Physicochemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dimethylterephthalic Acid (DMTA), a key aromatic dicarboxylic acid. This document details the compound's structural and physicochemical characteristics, supported by tabulated quantitative data for easy reference. Furthermore, it outlines detailed experimental protocols for the determination of these properties and describes a common synthetic route and its subsequent polymerization. This guide is intended to be a valuable resource for researchers and professionals working with DMTA in various scientific and industrial applications, including polymer chemistry and materials science.
Introduction
This compound, also known as 2,5-dimethyl-1,4-benzenedicarboxylic acid, is an organic compound with the chemical formula C₁₀H₁₀O₄.[1] It is a derivative of terephthalic acid with two methyl groups attached to the benzene ring. This substitution influences the molecule's steric and electronic properties, which in turn affects the characteristics of polymers derived from it. DMTA is primarily utilized as a monomer in the synthesis of specialty polyesters and other polymers. The incorporation of the methyl groups can enhance properties such as thermal stability and solubility of the resulting polymers compared to those derived from unsubstituted terephthalic acid.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical processes and for ensuring its proper handling and storage.
Identification and Structure
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,5-dimethylbenzene-1,4-dicarboxylic acid | [1] |
| CAS Number | 6051-66-7 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [2] |
| SMILES | CC1=CC(=C(C=C1C(=O)O)C)C(=O)O | [2] |
| InChI | InChI=1S/C10H10O4/c1-5-3-8(10(13)14)6(2)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | [2] |
Physical Properties
| Property | Value | Source |
| Physical State | Solid | [3] |
| Appearance | White to Off-White Solid | |
| Melting Point | >300 °C | [3] |
| Boiling Point | 386.8 ± 30.0 °C (Predicted) | [3] |
| Solubility | Soluble in DMSO and Methanol. | |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical and chemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
A small sample of dry this compound is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute initially.
-
The approximate melting range is observed. The apparatus is then allowed to cool.
-
A second determination is performed with a fresh sample, heating rapidly to about 20 °C below the approximate melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁-T₂.
Determination of Solubility
The solubility of this compound can be qualitatively assessed in various solvents.
Apparatus:
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
-
Solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)
Procedure:
-
Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.
-
To each test tube, 1 mL of a different solvent is added.
-
The tubes are agitated vigorously for 1-2 minutes using a vortex mixer or by flicking the tube.
-
The mixture is allowed to stand, and the solubility is observed.
-
Observations are recorded as "soluble," "sparingly soluble," or "insoluble." For quantitative determination, a saturated solution would be prepared, and the concentration of the dissolved solute would be measured using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Spectral Data
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum of this compound in DMSO-d₆ is expected to show a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methyl protons, and a broad singlet for the two carboxylic acid protons.[4]
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule: the carboxylic acid carbons, the quaternary aromatic carbons attached to the carboxylic acid groups, the quaternary aromatic carbons attached to the methyl groups, the aromatic CH carbons, and the methyl carbons.[4]
Experimental Protocol for NMR Spectroscopy:
-
A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
The ¹H and ¹³C NMR spectra are acquired on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Expected Characteristic IR Absorptions:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Peaks around 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-O stretch (carboxylic acid): A band in the 1320-1210 cm⁻¹ region.
-
O-H bend (carboxylic acid): A broad peak around 920 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet):
-
A few milligrams of this compound are ground with about 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The powder is pressed into a thin, transparent pellet using a hydraulic press.
-
The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation: Upon electron ionization, the molecular ion peak (M⁺) is expected at m/z 194. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (M-17), the loss of a carboxyl group (M-45), and cleavage of the methyl groups.
Experimental Protocol for Mass Spectrometry:
-
A dilute solution of this compound in a suitable volatile solvent (e.g., methanol) is prepared.
-
The sample is introduced into the mass spectrometer, typically using a direct insertion probe or via injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
The mass spectrum is recorded using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Synthesis and Reactivity
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidation of p-xylene. While industrial processes often use catalytic air oxidation, a laboratory preparation can utilize stronger oxidizing agents. A plausible, though not specifically cited, method would be the oxidation of the methyl groups of p-xylene using an oxidant like potassium permanganate in a basic solution, followed by acidification.
Adapted Experimental Protocol for Synthesis:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-xylene and a solution of sodium carbonate in water.
-
Heat the mixture to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (indicated by the persistence of the purple color).
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
The filtrate, containing the disodium salt of this compound, is then acidified with a strong acid (e.g., hydrochloric acid) until the pH is acidic.
-
The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Polymerization
This compound can undergo polycondensation with a diol, such as ethylene glycol, to form a polyester. The reaction is typically carried out at high temperatures with the removal of a small molecule byproduct (water).
Adapted Experimental Protocol for Polycondensation:
-
This compound and a molar excess of ethylene glycol are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation condenser.
-
A catalyst, such as antimony trioxide or a titanium alkoxide, is added.
-
The mixture is heated under a nitrogen atmosphere to a temperature of 180-220 °C to initiate the esterification reaction, with the removal of water.
-
After the initial esterification, the temperature is raised to 250-280 °C, and a vacuum is applied to facilitate the removal of excess ethylene glycol and drive the polymerization to a high molecular weight.
-
The reaction is continued until the desired viscosity of the polymer melt is achieved.
-
The resulting polyester is then extruded, cooled, and pelletized.
Logical Workflow: Synthesis and Polymerization
The following diagram illustrates the logical workflow from the starting material, p-xylene, to the synthesis of this compound and its subsequent polymerization to form a polyester.
Caption: Synthesis of DMTA from p-xylene and its subsequent polymerization.
Safety and Handling
This compound should be handled with appropriate safety precautions. It may cause skin and eye irritation.[2] It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, along with the described experimental protocols for property determination, synthesis, and polymerization, offer a comprehensive resource for researchers and professionals. The inclusion of spectral data expectations and a logical workflow diagram further enhances the practical utility of this document for those engaged in materials science, polymer chemistry, and related fields.
References
An In-depth Technical Guide to the Synthesis of 2,5-Dimethylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of 2,5-dimethylterephthalic acid directly from p-xylene is not a commonly documented or straightforward chemical transformation. A more chemically viable and logical precursor is durene (1,2,4,5-tetramethylbenzene). This guide, therefore, focuses on the synthesis of this compound from durene, drawing upon established principles of aromatic hydrocarbon oxidation. The provided experimental protocol is a proposed pathway and may require optimization.
Introduction
This compound is a valuable aromatic dicarboxylic acid that serves as a key building block in the synthesis of advanced polymers, specialty polyesters, and polyamides. Its incorporation into polymer chains can enhance thermal stability, mechanical strength, and chemical resistance. Furthermore, it is a versatile intermediate for the preparation of various organic compounds, including esters and amides, which are of interest in medicinal chemistry and materials science.
The synthesis of this compound presents a challenge in selective oxidation. The most direct precursor, durene, possesses four methyl groups, and controlling the oxidation to selectively convert only two of these to carboxylic acid groups requires careful control of reaction conditions. Over-oxidation to pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid) is a common side reaction. This guide outlines a potential pathway for this synthesis, based on liquid-phase oxidation methodologies analogous to the well-established industrial processes for terephthalic acid production.
Proposed Synthesis Pathway: Liquid-Phase Oxidation of Durene
The proposed synthesis of this compound involves the liquid-phase catalytic oxidation of durene using a multi-component catalyst system in an acidic solvent. This approach is based on the principles of the Amoco process for the oxidation of p-xylene to terephthalic acid.
Reaction Scheme:
Caption: Proposed reaction pathway for the synthesis of this compound from Durene.
Experimental Protocols
The following is a proposed experimental protocol for the laboratory-scale synthesis of this compound from durene. This protocol is based on analogous liquid-phase oxidation reactions and will likely require optimization to maximize the yield of the desired product while minimizing over-oxidation.
3.1. Materials and Equipment
-
Reactants:
-
Durene (1,2,4,5-tetramethylbenzene), 98%+ purity
-
Glacial Acetic Acid (solvent)
-
Cobalt(II) acetate tetrahydrate (catalyst)
-
Manganese(II) acetate tetrahydrate (catalyst)
-
Sodium bromide (promoter)
-
Compressed air or oxygen (oxidant)
-
Nitrogen (inert gas)
-
-
Equipment:
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, gas outlet, thermocouple, and pressure gauge.
-
Heating mantle or oil bath
-
Condenser
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
-
3.2. Experimental Procedure
-
Reactor Setup:
-
Ensure the high-pressure autoclave is clean and dry.
-
Charge the reactor with durene, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. (See Table 1 for suggested reactant quantities).
-
-
Reaction Execution:
-
Seal the reactor and purge with nitrogen gas for 15-20 minutes to remove any residual air.
-
Begin stirring and heat the reactor to the desired temperature (e.g., 150-180°C).
-
Once the target temperature is reached, introduce compressed air or an oxygen/nitrogen mixture into the reactor to achieve the desired pressure (e.g., 1.5-2.5 MPa). Caution: This step should be performed with extreme care due to the flammability of the organic solvent and the use of an oxidant at high temperature and pressure.
-
Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 2-6 hours). The reaction progress can be monitored by sampling the liquid phase and analyzing by techniques such as HPLC or GC-MS, if the reactor setup allows.
-
-
Product Isolation and Purification:
-
After the reaction time has elapsed, stop the oxidant flow and cool the reactor to room temperature.
-
Carefully vent the excess pressure.
-
Open the reactor and transfer the resulting slurry to a beaker.
-
Cool the slurry in an ice bath to promote further crystallization of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold acetic acid, followed by washing with deionized water to remove residual solvent and catalyst salts.
-
Dry the crude this compound in a vacuum oven at 80-100°C.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as a mixture of acetic acid and water or ethanol.
-
Experimental Workflow Diagram:
Caption: A generalized workflow for the synthesis of this compound.
Data Presentation
The following table presents hypothetical, yet plausible, reaction conditions and expected outcomes for the synthesis of this compound from durene. These values are based on literature for similar oxidation reactions and would need to be empirically determined and optimized.
Table 1: Proposed Reaction Parameters for the Oxidation of Durene
| Parameter | Suggested Range | Notes |
| Reactants & Catalysts | ||
| Durene | 1.0 equivalent | Starting material. |
| Glacial Acetic Acid | 10-20 mL per g of durene | Solvent. |
| Cobalt(II) acetate | 0.01-0.05 equivalents | Primary catalyst. |
| Manganese(II) acetate | 0.01-0.05 equivalents | Co-catalyst, often used in conjunction with cobalt. |
| Sodium bromide | 0.02-0.10 equivalents | Promoter, facilitates the radical chain reaction. |
| Reaction Conditions | ||
| Temperature (°C) | 150 - 180 | Lower temperatures may favor partial oxidation, while higher temperatures can lead to over-oxidation and solvent degradation. |
| Pressure (MPa) | 1.5 - 2.5 | Sufficient pressure is needed to maintain a liquid phase and ensure adequate oxygen concentration. |
| Reaction Time (hours) | 2 - 6 | Shorter reaction times may be necessary to prevent the formation of the tetra-acid. Monitoring is crucial. |
| Expected Outcome | ||
| Yield of Crude Product | 40-60% (Theoretical) | Highly dependent on the optimization of reaction conditions to favor the di-acid over the tetra-acid. |
| Purity of Crude Product | 80-95% | Main impurities would likely be unreacted durene, mono-carboxylic acid intermediate, and pyromellitic acid. |
Challenges and Considerations
-
Selectivity: The primary challenge is achieving high selectivity for this compound. The four methyl groups on durene are all susceptible to oxidation. Fine-tuning the catalyst composition, reaction temperature, pressure, and residence time is critical to stop the reaction at the dicarboxylic acid stage.
-
Reaction Monitoring: Real-time monitoring of the reaction mixture is highly recommended to determine the optimal endpoint. Techniques like in-situ IR spectroscopy or periodic sampling and analysis by HPLC can provide valuable information on the concentrations of starting material, intermediates, and products.
-
Safety: The use of a flammable organic solvent at high temperatures and pressures with an oxidizing agent presents significant safety hazards. The reaction must be conducted in a properly rated high-pressure reactor with appropriate safety features and behind a blast shield.
-
Purification: The separation of this compound from the over-oxidation product, pyromellitic acid, and the mono-carboxylic acid intermediate can be challenging due to their similar chemical properties. Recrystallization and potentially column chromatography may be required to achieve high purity.
Conclusion
The synthesis of this compound from durene is a feasible but challenging process that requires careful control over reaction conditions to achieve selective oxidation. The proposed liquid-phase catalytic oxidation method provides a solid starting point for researchers. Further investigation and optimization are necessary to develop a high-yield and selective protocol. The unique properties of polymers derived from this compound make the pursuit of an efficient synthetic route a worthwhile endeavor for the advancement of materials science and drug development.
Solubility Profile of 2,5-Dimethylterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dimethylterephthalic Acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the established methodologies for determining solubility and presents a framework for the systematic collection and presentation of such data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and characterization of this compound for various applications, including as a ligand in the formation of Metal-Organic Frameworks (MOFs).[1]
Introduction
This compound is a dicarboxylic acid that serves as a crucial building block in coordination chemistry and materials science.[1] Its utility as an organic linker in the synthesis of MOFs and other coordination polymers necessitates a thorough understanding of its solubility in a variety of solvents.[1] Solubility is a critical physical property that influences reaction kinetics, crystal growth, purification processes, and formulation development. This guide outlines the standard experimental protocols for determining the solubility of this compound and provides a structured format for presenting the resulting data. While specific quantitative data is sparse, qualitative observations indicate that it is slightly soluble in basic methanol and soluble in heated dimethyl sulfoxide (DMSO).[2][3]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [4] |
| Molecular Weight | 194.18 g/mol | [4] |
| Melting Point | >260 °C (decomposes) | [2] |
| pKa | 3.14 ± 0.25 (Predicted) | [2] |
| Appearance | White to Off-White Solid | [2] |
Solubility Data
Table 2: Solubility of this compound in Common Solvents (Template)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |
| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |
| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |
| Isopropanol | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |
| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |
| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |
| User-defined solvent | Specify | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |
Experimental Protocols for Solubility Determination
The following section details established methodologies for determining the solubility of organic compounds like this compound.
Gravimetric Method (Shake-Flask Method)
The shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility.[5]
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask or vial.
-
Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[5]
-
Phase Separation: Once equilibrium is achieved, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sampling: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.
-
Solvent Evaporation: The collected aliquot is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.
-
Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the aliquot taken.
UV/Vis Spectroscopic Method
This method is suitable for compounds that exhibit a chromophore and follows Beer-Lambert's law.
Protocol:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Preparation of Saturated Solution and Sampling: A saturated solution is prepared and an aliquot of the clear supernatant is obtained as described in the gravimetric method (steps 1-4).
-
Dilution: The sampled aliquot is diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the λmax.
-
Calculation: The concentration of the diluted solution is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures.
Protocol:
-
Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength for this compound.
-
Calibration Curve: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.
-
Preparation of Saturated Solution and Sampling: A saturated solution is prepared and a filtered aliquot of the supernatant is collected as described previously.
-
Dilution and Analysis: The aliquot is diluted appropriately with the mobile phase and injected into the HPLC system.
-
Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve based on the peak area. The solubility is then calculated considering the dilution factor.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for solubility determination and the logical relationships between the key steps.
References
Spectroscopic Analysis of 2,5-Dimethylterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylterephthalic Acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science, chemical synthesis, and drug development, offering detailed data and experimental methodologies to support their work.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| ~13.0 | broad singlet | 2H | Carboxylic Acid (-COOH) | DMSO-d₆ |
| 7.85 | singlet | 2H | Aromatic (Ar-H) | DMSO-d₆ |
| 2.60 | singlet | 6H | Methyl (-CH₃) | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data for a Structurally Related Derivative (2,5-bis(allyloxy)terephthalic acid) [1]
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 166.67 | Carboxylic Acid (-COOH) | DMSO-d₆ |
| 150.09 | Aromatic C-O | DMSO-d₆ |
| 133.39 | Aromatic C-H | DMSO-d₆ |
| 125.36 | Aromatic C-C | DMSO-d₆ |
| 116.92, 115.89 | Allyl =CH₂ | DMSO-d₆ |
| 69.42 | Allyl -O-CH₂- | DMSO-d₆ |
Note: Specific experimental ¹³C NMR data for this compound was not available in the searched resources. The data presented is for a closely related derivative and can be used as a reference for expected chemical shifts.
Infrared (IR) Spectroscopy Data
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) |
| ~1700 | C=O stretch | Carboxylic Acid (-COOH) |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~1300 | C-O stretch | Carboxylic Acid (-COOH) |
| - | C-H bend | Aromatic Ring |
Note: The FTIR spectrum is typically characterized by a very broad O-H stretching band due to hydrogen bonding in the carboxylic acid dimers.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Vortex mixer
-
Pipettes and glassware
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and transfer it into a clean, dry 5 mm NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Apply a 90° pulse angle.
-
Set the relaxation delay to at least 5 times the longest T₁ relaxation time (a value of 1-2 seconds is often sufficient for survey spectra).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for ¹H NMR, often requiring several hundred or thousand scans).
-
Apply a 30° or 45° pulse angle to reduce the relaxation delay.
-
Set a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
FTIR Spectroscopy Protocol (KBr Pellet Method)
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
-
Spatula
-
Desiccator for storing KBr
Procedure:
-
Sample Preparation: In a clean and dry agate mortar, grind a small amount (1-2 mg) of this compound to a fine powder.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar.[2] Gently but thoroughly mix the sample and KBr by grinding with the pestle until a homogeneous mixture is obtained.[2] Work quickly to minimize moisture absorption from the atmosphere.[2]
-
Pellet Formation:
-
Assemble the clean and dry die set of the pellet press.
-
Transfer the KBr/sample mixture into the die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[3]
-
-
Background Spectrum: Place an empty KBr pellet (prepared using only KBr) in the sample holder of the FTIR spectrometer and record a background spectrum. This will be used to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr matrix.
-
Sample Spectrum: Remove the background pellet and place the sample pellet in the sample holder.
-
Data Acquisition: Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
Commercial Availability and Technical Profile of 2,5-Dimethylterephthalic Acid: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies for 2,5-Dimethylterephthalic Acid (DMTA). Tailored for researchers, scientists, and professionals in drug development, this document consolidates critical data to support procurement and application of this versatile chemical compound.
Commercial Availability
This compound is readily available from a variety of chemical suppliers catering to research and bulk scale demands. Key suppliers include Santa Cruz Biotechnology, ChemScene, Sigma-Aldrich (AldrichCPR), Fisher Scientific (through TCI America), and LGC Standards. While pricing and stock levels are subject to change, the compound is generally available in quantities ranging from milligrams to kilograms. Researchers are advised to consult individual supplier websites for the most current pricing and availability. It is important to note that some suppliers, such as Sigma-Aldrich for their AldrichCPR grade, provide the product for early discovery research without extensive analytical data, and the buyer assumes responsibility for confirming identity and purity.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various supplier technical data sheets and chemical databases.
| Property | Value | Source |
| CAS Number | 6051-66-7 | [2][3][4] |
| Molecular Formula | C₁₀H₁₀O₄ | [2][3][4] |
| Molecular Weight | 194.18 g/mol | [2][3][4] |
| Melting Point | >260 °C (decomposes) | ChemicalBook |
| Boiling Point | 386.8 ± 30.0 °C (Predicted) | ChemicalBook |
| Density | 1.320 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 3.14 ± 0.25 (Predicted) | ChemicalBook |
| Solubility | Slightly soluble in basic methanol, soluble in heated DMSO. | ChemicalBook |
| Appearance | White to off-white powder or crystals. | TCI America |
Synthesis of this compound
Representative Experimental Protocol: Oxidation of p-Xylene
Disclaimer: This is a generalized protocol and requires optimization and adherence to all safety precautions in a laboratory setting.
Materials:
-
p-Xylene
-
Acetic Acid (solvent)
-
Cobalt (II) acetate tetrahydrate (catalyst)
-
Manganese (II) acetate tetrahydrate (co-catalyst)
-
Sodium bromide (promoter)
-
Pressurized reaction vessel (autoclave) equipped with a stirrer, gas inlet, and temperature control.
Procedure:
-
Charge the autoclave with p-xylene and acetic acid.
-
Add the catalyst system consisting of cobalt (II) acetate, manganese (II) acetate, and sodium bromide.
-
Seal the reactor and purge with an inert gas, such as nitrogen.
-
Heat the mixture to the desired reaction temperature (typically 175-225 °C) under pressure (typically 15-30 bar).[7]
-
Introduce a continuous flow of compressed air or oxygen into the reaction mixture while maintaining vigorous stirring.
-
Monitor the reaction progress by analyzing samples for the disappearance of p-xylene and the formation of this compound.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess pressure.
-
The crude this compound will precipitate out of the acetic acid solution.
-
Collect the solid product by filtration and wash with fresh acetic acid and then water to remove residual catalysts and solvent.
-
Dry the product under vacuum to obtain the final this compound.
Biological Activity and Relevance in Drug Development
A thorough review of the scientific literature reveals a notable absence of specific studies on the biological activity of this compound itself. While the broader class of substituted terephthalic acids has been investigated for various therapeutic applications, including antimicrobial and anticancer effects, there is no direct evidence to suggest that this compound is involved in any specific signaling pathways or possesses significant pharmacological properties.[2]
Derivatives of the parent compound, terephthalic acid, have been explored for their potential as inhibitors of bacterial DNA gyrase and for their cytotoxic effects against cancer cell lines.[2] However, the impact of the two methyl groups at the 2 and 5 positions on the biological activity of the terephthalic acid scaffold remains uncharacterized in the public domain.
Researchers in drug development should consider this compound as a starting material or a scaffold for further chemical modification to explore its potential biological activities. The lack of existing data presents an opportunity for novel research in this area.
Conclusion
This compound is a commercially accessible compound with well-defined physicochemical properties. Its synthesis is based on established industrial processes for terephthalic acid production. While its direct biological activity remains to be elucidated, it serves as a valuable building block for chemical synthesis and presents an unexplored scaffold for drug discovery and materials science. This guide provides a foundational resource for researchers to procure and utilize this compound in their scientific endeavors.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. p-Xylene Oxidation to Terephthalic Acid: New Trends [mdpi.com]
- 8. mdpi.com [mdpi.com]
The Rising Potential of 2,5-Dimethylterephthalic Acid in High-Performance Polymers: A Technical Guide
For Immediate Release
Shanghai, China – December 25, 2025 – The quest for advanced polymeric materials with tailored properties has led researchers to explore novel monomers that can impart enhanced performance characteristics. Among these, 2,5-Dimethylterephthalic Acid (DMTA) is emerging as a promising building block for a new generation of high-performance polyesters and polyamides. This technical guide provides an in-depth analysis of the potential applications of DMTA in polymer synthesis, offering a valuable resource for researchers, scientists, and professionals in materials science and drug development.
Incorporating this compound into polymer backbones can significantly enhance thermal stability, mechanical strength, and chemical resistance.[1] The two methyl groups on the terephthalic acid ring introduce steric hindrance and increase the rotational barrier of the phenyl ring, leading to a more rigid and robust polymer chain. This structural modification is key to unlocking superior material properties.
Core Applications in Polymer Synthesis
This compound is a versatile intermediate primarily utilized in the synthesis of high-performance polyesters and polyamides.[1] Its integration into the polymer matrix offers a strategic approach to fine-tuning the final properties of the material for demanding applications.
High-Performance Polyesters
The synthesis of polyesters from DMTA follows a similar pathway to the well-established production of poly(ethylene terephthalate) (PET), typically through a two-step melt polycondensation process involving an initial esterification or transesterification followed by polycondensation. The resulting polyesters, such as poly(ethylene 2,5-dimethylterephthalate), are expected to exhibit enhanced thermal and mechanical properties compared to their conventional counterparts.
Advanced Polyamides
In the realm of polyamides, DMTA can be reacted with various diamines to produce polymers with improved thermal stability and mechanical resilience. These advanced polyamides are candidates for applications requiring high strength and durability in harsh environments.
Quantitative Data on Polymer Properties
While direct, comprehensive comparative data for polymers synthesized specifically from this compound is still emerging in the literature, we can infer their potential performance by examining structurally similar polymers. The following tables summarize key properties of conventional polyesters and polyamides, providing a baseline for understanding the anticipated enhancements from incorporating DMTA. The introduction of the two methyl groups is expected to increase the glass transition temperature (Tg) and potentially the melting temperature (Tm), as well as enhance the tensile modulus due to increased chain rigidity.
Table 1: Comparison of Thermal and Mechanical Properties of Polyesters
| Property | Poly(ethylene terephthalate) (PET) | Poly(ethylene 2,5-furandicarboxylate) (PEF) (Bio-based analogue) | Poly(ethylene 2,5-dimethylterephthalate) (Predicted) |
| Glass Transition Temperature (Tg) | ~75 °C | 85-95 °C | Higher than PET, likely in the range of PEF or higher |
| Melting Temperature (Tm) | ~260 °C | ~215 °C | Expected to be high, potentially comparable to or higher than PET |
| Tensile Modulus | ~2.0 - 2.7 GPa | ~2.0 - 4.0 GPa | Expected to be in the higher end of the PET/PEF range |
| Tensile Strength | 45 - 60 MPa | 55 - 70 MPa | Expected to be superior to PET |
| Gas Barrier (Oxygen) | Moderate | Significantly better than PET | Expected to be improved over PET |
Note: Data for PET and PEF are sourced from publicly available literature.[2] Properties for Poly(ethylene 2,5-dimethylterephthalate) are predicted based on structure-property relationships.
Table 2: Thermal Properties of High-Performance Polyamides
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (10% weight loss) |
| Aromatic Polyamide (Example 1) | 241–359 °C | 480–492 °C |
| Aromatic Polyamide (Example 2) | 249–309 °C | 486–517 °C |
| Polyamide from DMTA (Predicted) | Expected to be in the high range of aromatic polyamides | Expected to be high, likely >450 °C |
Note: Data for example aromatic polyamides are sourced from publicly available literature.[3] Properties for polyamides from DMTA are predicted based on the expected increase in chain rigidity.
Experimental Protocols
The following are detailed, representative methodologies for the synthesis of polyesters and polyamides using this compound. These protocols are based on established polycondensation techniques.
Synthesis of Poly(ethylene 2,5-dimethylterephthalate) via Melt Polycondensation
Materials:
-
This compound (DMTA)
-
Ethylene glycol (EG)
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphate (stabilizer)
Procedure:
-
Esterification: A mixture of this compound and ethylene glycol (in a molar ratio of 1:1.2 to 1:1.5) is charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.
-
The mixture is heated to a temperature of 190-230°C under a slow stream of nitrogen to initiate the esterification reaction, during which water is formed and continuously removed.
-
The reaction is monitored by measuring the amount of water collected and is considered complete when the theoretical amount of water has been distilled off.
-
Polycondensation: The catalyst (e.g., antimony(III) oxide, 200-300 ppm) and stabilizer (e.g., triphenyl phosphate, 300-400 ppm) are added to the molten oligomer.
-
The temperature is gradually increased to 270-290°C, and the pressure is slowly reduced to below 1 Torr.
-
The polycondensation reaction proceeds with the removal of excess ethylene glycol, which is collected in a cold trap.
-
The reaction is monitored by the increase in the viscosity of the melt, which is indicated by the torque on the stirrer.
-
Once the desired molecular weight is achieved, the polymer is extruded from the reactor under nitrogen pressure, quenched in water, and pelletized.
Synthesis of a Polyamide from this compound and Hexamethylenediamine
Materials:
-
2,5-Dimethylterephthaloyl chloride (DMTAC) - (synthesized from DMTA and thionyl chloride)
-
Hexamethylenediamine
-
N,N-Dimethylacetamide (DMAc)
-
Lithium chloride (LiCl)
-
Pyridine
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve hexamethylenediamine in anhydrous DMAc containing 5% (w/v) LiCl.
-
Cool the solution to 0°C in an ice bath and add pyridine as an acid scavenger.
-
Slowly add a solution of 2,5-Dimethylterephthaloyl chloride in anhydrous DMAc to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere.
-
The resulting polymer solution is then poured into a non-solvent, such as methanol or water, to precipitate the polyamide.
-
The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and then with hot water, and dried in a vacuum oven at 80-100°C.
Visualizing the Synthesis Pathway
The synthesis of both polyesters and polyamides from this compound derivatives generally follows a two-step polycondensation process. The following diagrams, generated using the DOT language, illustrate these fundamental workflows.
Future Outlook
This compound stands as a monomer with significant potential to advance the field of high-performance polymers. The anticipated improvements in thermal stability, mechanical strength, and barrier properties make DMTA-based polyesters and polyamides attractive candidates for a wide range of applications, from automotive components and aerospace materials to advanced packaging and biomedical devices. Further research focusing on the direct synthesis and comprehensive characterization of these polymers is crucial to fully unlock their potential and pave the way for their commercialization.
References
role of 2,5-Dimethylterephthalic Acid as a monomer
An In-depth Technical Guide on the Role of 2,5-Dimethylterephthalic Acid as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DMTA) is an aromatic dicarboxylic acid with the chemical formula C₁₀H₁₀O₄.[1] It serves as a specialty monomer in the synthesis of high-performance polymers, primarily polyesters and polyamides. The incorporation of DMTA into polymer backbones can significantly enhance key material properties, including thermal stability, mechanical strength, and chemical resistance, making the resulting polymers suitable for demanding applications in material science and various industrial sectors.[2] While its primary application lies in polymer chemistry, its potential role in other fields such as drug development is not well-documented in publicly available literature. This guide provides a comprehensive technical overview of DMTA as a monomer, focusing on its properties, polymerization, and the characteristics of the resulting polymers.
Physicochemical Properties of this compound
A foundational understanding of the monomer's properties is crucial for its application in polymer synthesis. Key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 6051-66-7 | [1] |
| Appearance | White crystalline solid | [2] |
| Synonyms | 2,5-dimethylbenzene-1,4-dicarboxylic acid |
Polymerization of this compound
This compound, or more commonly its dimethyl ester, 2,5-dimethyl terephthalate, is primarily used in polycondensation reactions with diols to produce polyesters or with diamines to produce polyamides. The presence of the two methyl groups on the benzene ring introduces steric hindrance and alters the geometry of the monomer unit compared to terephthalic acid, which in turn influences the properties of the resulting polymer.
Polyester Synthesis via Melt Polycondensation
Melt polycondensation is a common industrial method for synthesizing polyesters from dicarboxylic acids (or their esters) and diols. The process is typically carried out in two stages: an initial esterification or transesterification reaction, followed by a polycondensation step at high temperature and under vacuum to build molecular weight.
Below is a generalized experimental protocol for the synthesis of a polyester from the dimethyl ester of this compound and a diol (e.g., ethylene glycol or 1,4-butanediol). This protocol is analogous to the well-established methods for producing similar polyesters like PET and PBT.
Experimental Protocol: Melt Polycondensation of Dimethyl 2,5-Dimethylterephthalate with a Diol
Materials:
-
Dimethyl 2,5-dimethylterephthalate
-
Diol (e.g., ethylene glycol, 1,4-butanediol) in a molar excess (e.g., 1.5:1 to 2.5:1 diol to diester ratio)
-
Transesterification catalyst (e.g., zinc acetate, manganese acetate)
-
Polycondensation catalyst (e.g., antimony trioxide, tetrabutyl titanate)
-
Heat stabilizer (e.g., a phosphite antioxidant)
-
High-purity nitrogen gas
-
High-vacuum source
Equipment:
-
A glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, a nitrogen inlet, a distillation column with a condenser, a receiver for collecting byproducts, and a connection for a high-vacuum pump.
-
Heating mantle or oil bath with a programmable temperature controller.
-
Cold trap for collecting volatile byproducts under vacuum.
Procedure:
Stage 1: Transesterification
-
Charge the reactor with dimethyl 2,5-dimethylterephthalate, the diol, and the transesterification catalyst.
-
Purge the reactor with high-purity nitrogen to create an inert atmosphere.
-
Begin stirring and gradually heat the mixture to a temperature of 180-220°C.
-
Methanol will be generated as a byproduct of the transesterification reaction. This will distill, be condensed, and collected in the receiver. The reaction progress can be monitored by the amount of methanol collected.
-
Continue this stage until the evolution of methanol ceases, which typically takes 2-4 hours.
Stage 2: Polycondensation
-
Add the polycondensation catalyst and the heat stabilizer to the reactor.
-
Gradually increase the temperature to 250-280°C.
-
Simultaneously, gradually reduce the pressure inside the reactor to below 1 mbar using a high-vacuum pump.
-
During this stage, the excess diol is removed from the reaction mixture and collected in a cold trap. The viscosity of the molten polymer will increase significantly as the molecular weight builds.
-
The reaction is continued for 2-4 hours, or until the desired melt viscosity (indicative of the target molecular weight) is achieved.
-
Once the polymerization is complete, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to solidify.
-
The solidified polymer strand is then pelletized for further processing and characterization.
Properties of Polymers Derived from this compound
The inclusion of the this compound moiety in the polymer backbone is expected to impart unique thermal and mechanical properties. However, there is a scarcity of publicly available data on the specific properties of homopolymers of this compound. The data presented below is for copolyesters containing terephthalate units, which can serve as a reference point for understanding the potential characteristics of polymers derived from DMTA.
Table of Thermal and Mechanical Properties of Analogous Polyesters
| Polymer | Glass Transition Temperature (T₉) (°C) | Melting Temperature (Tₘ) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(butylene sebacate-co-terephthalate) (60% terephthalate) | - | - | 15.4 | >1600 |
| Poly(butylene sebacate-co-terephthalate) (80% terephthalate) | - | - | 41.9 | - |
| Poly(ethylene terephthalate) (PET) | ~75 | ~260 | 55 | 50-150 |
| Poly(butylene terephthalate) (PBT) | ~40 | ~225 | 56 | 50-250 |
Note: The properties of copolyesters are highly dependent on the comonomer ratio.
Visualizations
Polymerization Pathway
The following diagram illustrates the two-stage melt polycondensation process for the synthesis of a polyester from dimethyl 2,5-dimethylterephthalate and a generic diol.
Caption: Melt polycondensation of dimethyl 2,5-dimethylterephthalate.
Experimental Workflow
The diagram below outlines the key steps in the laboratory synthesis and characterization of a polyester derived from this compound.
Caption: Workflow for polyester synthesis and characterization.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance polyesters and polyamides. Its unique structure, featuring methyl groups on the aromatic ring, offers a pathway to polymers with potentially enhanced thermal and mechanical properties compared to their unsubstituted terephthalate counterparts. While specific data for homopolymers of DMTA are not widely available, analogous polymerization protocols and the properties of related copolyesters provide a strong foundation for further research and development in this area. The detailed experimental guidelines and process visualizations presented in this guide are intended to support researchers and scientists in exploring the potential of this compound as a building block for advanced materials. Further investigation into the synthesis and characterization of homopolymers derived from DMTA is warranted to fully elucidate their structure-property relationships and unlock their full application potential.
References
Methodological & Application
Detailed Synthesis Protocol for 2,5-Dimethylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of 2,5-Dimethylterephthalic Acid, a valuable building block in the development of advanced polymers and pharmaceutical intermediates. The described method is a two-step process commencing with the bromination of p-xylene to yield 1,4-dibromo-2,5-dimethylbenzene, followed by a di-Grignard carboxylation to produce the target molecule.
Reaction Scheme
The overall synthesis pathway is illustrated below:
Step 1: Bromination of p-xylene
Step 2: Di-Grignard Carboxylation
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Step 1: Bromination | Step 2: Di-Grignard Carboxylation |
| Starting Material | p-Xylene | 1,4-dibromo-2,5-dimethylbenzene |
| Key Reagents | Bromine, Iron catalyst (hydrated) | Magnesium turnings, Dry Ice (CO2) |
| Solvent | Excess p-xylene or inert solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0-5 °C | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 1-2 hours |
| Product Yield | High | Moderate to High |
| Purity | Good | Requires purification |
Experimental Protocols
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry ice bath
-
Standard laboratory glassware
-
Rotary evaporator
Reagents:
-
p-Xylene
-
Bromine
-
Hydrated ferric chloride (FeCl3·6H2O)
-
Magnesium turnings
-
Dry ice (solid carbon dioxide)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Step 1: Synthesis of 1,4-dibromo-2,5-dimethylbenzene
This procedure is adapted from a patented method for the selective bromination of p-xylene.
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap to neutralize HBr gas evolved during the reaction. Maintain an inert atmosphere using nitrogen or argon.
-
Charging the Flask: To the flask, add p-xylene and a catalytic amount of hydrated ferric chloride.
-
Bromine Addition: Cool the flask to 0-5 °C using an ice bath. Slowly add bromine dropwise from the dropping funnel to the stirred solution of p-xylene. The addition should be controlled to maintain the reaction temperature within the specified range.
-
Reaction: After the addition of bromine is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining bromine and HBr.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or distillation to obtain pure 1,4-dibromo-2,5-dimethylbenzene.
Step 2: Synthesis of this compound via Di-Grignard Carboxylation
This protocol is based on the general procedure for Grignard carboxylation and adapted from a similar synthesis of a substituted terephthalic acid.[1]
-
Grignard Reagent Formation:
-
In a dry three-necked flask under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 1,4-dibromo-2,5-dimethylbenzene in anhydrous THF.
-
Add a small portion of the dibromide solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by a gentle reflux or color change.
-
Once the reaction has started, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the di-Grignard reagent.
-
-
Carboxylation:
-
Cool the flask containing the di-Grignard reagent in an ice-salt bath.
-
Carefully add crushed dry ice (solid CO2) in small portions to the vigorously stirred solution. An excess of dry ice should be used to ensure complete carboxylation.
-
After the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a cold solution of dilute hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the crude product by filtration and wash it with cold water.
-
The crude acid can be purified by dissolving it in a dilute sodium bicarbonate solution, filtering to remove any insoluble impurities, and then re-precipitating the acid by adding hydrochloric acid.
-
Filter the purified this compound, wash with cold water, and dry under vacuum.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of High-Performance Polyesters Using 2,5-Dimethylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polyesters incorporating 2,5-Dimethylterephthalic Acid (DMTA). The introduction of methyl groups onto the terephthalate ring offers a strategic approach to modify the physical and thermal properties of polyesters, leading to materials with enhanced characteristics suitable for specialized applications.
Introduction
This compound is a substituted aromatic dicarboxylic acid that serves as a valuable monomer in the synthesis of advanced polyesters.[1][2] The presence of two methyl groups on the benzene ring, ortho to the carboxylic acid functionalities, introduces steric hindrance and alters the polymer chain's geometry compared to polyesters derived from standard terephthalic acid or its dimethyl ester. This modification can disrupt chain packing and crystallinity, leading to changes in melting point, glass transition temperature, and solubility.[1] The incorporation of DMTA is a key strategy for developing high-performance polymers with tailored thermal stability, mechanical strength, and chemical resistance.[2]
Advantages of Incorporating this compound
The inclusion of DMTA in polyester synthesis imparts several desirable properties:
-
Modified Crystallinity: The methyl substituents can reduce the degree of crystallinity, leading to polymers with increased transparency and potentially improved processability.
-
Altered Thermal Properties: Typically, the melting point (Tm) of polyesters is affected by the introduction of DMTA. For instance, poly(ethylene 2,5-dimethylterephthalate) exhibits a lower melting point (175-180°C) compared to conventional poly(ethylene terephthalate) (PET).[1]
-
Enhanced Solubility: The less regular polymer chain structure can lead to improved solubility in common organic solvents, facilitating characterization and processing.
-
Tunable Mechanical Properties: The modification of crystallinity and intermolecular forces allows for the fine-tuning of mechanical properties such as tensile strength and modulus to meet specific application requirements.
Data Presentation
The following table summarizes the expected differences in key properties between a standard polyester, Poly(ethylene terephthalate) (PET), and a polyester synthesized using this compound, Poly(ethylene 2,5-dimethylterephthalate) (PEDMT). This data is compiled from literature and represents typical values.
| Property | Poly(ethylene terephthalate) (PET) | Poly(ethylene 2,5-dimethylterephthalate) (PEDMT) | Reference |
| Monomers | Terephthalic Acid (or DMT), Ethylene Glycol | This compound (or its ester), Ethylene Glycol | |
| Melting Point (Tm) | ~250-260 °C | 175-180 °C | [1] |
| Glass Transition Temp (Tg) | ~70-80 °C | Expected to be altered | |
| Crystallinity | Semi-crystalline | Crystalline, but potentially lower than PET | [1] |
| Appearance | Can be amorphous (clear) or semi-crystalline (opaque) | Expected to be crystalline | [1] |
Experimental Protocols
The following protocols are based on established methods for polyester synthesis via a two-stage melt polycondensation process, adapted for the use of the dimethyl ester of this compound (DMDMT) and ethylene glycol.
Protocol 1: Synthesis of Poly(ethylene 2,5-dimethylterephthalate) (PEDMT)
This protocol details the two-stage melt polycondensation process for synthesizing PEDMT.
Materials:
-
Dimethyl 2,5-dimethylterephthalate (DMDMT)
-
Ethylene glycol (EG)
-
Zinc Acetate (transesterification catalyst)
-
Antimony(III) oxide (polycondensation catalyst)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation column and condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Cold trap
Procedure:
Stage 1: Transesterification (Ester Interchange)
-
Charge the reaction flask with Dimethyl 2,5-dimethylterephthalate and ethylene glycol in a molar ratio of approximately 1:2.2.
-
Add the transesterification catalyst, zinc acetate, at a concentration of 0.05-0.1 mol% relative to the DMDMT.
-
Assemble the reaction apparatus, ensuring a nitrogen inlet and a distillation setup are in place.
-
Begin stirring and purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 180-200°C.
-
Methanol will be produced as a byproduct and should be collected in the receiving flask. Continue this stage until approximately 80-90% of the theoretical amount of methanol has been distilled off. This typically takes 2-3 hours.
Stage 2: Polycondensation
-
Add the polycondensation catalyst, antimony(III) oxide, at a concentration of 0.03-0.05 mol% relative to the initial DMDMT.
-
Gradually increase the temperature to 220-240°C while continuing to purge with nitrogen.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 torr.
-
Increase the temperature to 260-280°C.
-
Excess ethylene glycol will distill off. The viscosity of the molten polymer will noticeably increase.
-
Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
To stop the reaction, remove the heat source and break the vacuum with nitrogen gas.
-
The resulting polymer can be extruded from the reactor while still molten.
Protocol 2: Characterization of PEDMT
This protocol outlines the standard methods for characterizing the synthesized polyester.
1. Molecular Weight Determination (Intrinsic Viscosity):
-
Dissolve a known concentration of the synthesized PEDMT in a suitable solvent (e.g., a phenol/tetrachloroethane mixture).
-
Measure the flow time of the solution and the pure solvent at a constant temperature (e.g., 25°C) using an Ubbelohde viscometer.
-
Calculate the intrinsic viscosity, which is related to the polymer's molecular weight.
2. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its melting point.
-
Cool the sample at a controlled rate.
-
Heat the sample again at the same rate.
-
Determine the glass transition temperature (Tg) from the second heating scan and the melting temperature (Tm) and heat of fusion from the first or second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
Place a known weight of the polymer in a TGA pan.
-
Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C).
-
Record the weight loss as a function of temperature to determine the thermal stability and decomposition temperature of the polymer.
-
3. Structural Analysis (FTIR and NMR):
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Prepare a thin film of the polymer or mix a small amount with KBr to form a pellet.
-
Record the FTIR spectrum to identify characteristic functional groups, such as the ester carbonyl stretch (~1720 cm⁻¹) and aromatic C-H bonds.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., deuterated trifluoroacetic acid).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the polymer repeating unit.
-
Visualizations
Caption: Workflow for the two-stage melt polycondensation of PEDMT.
References
Application Notes and Protocols for the Preparation of Polyamides Using 2,5-Dimethylterephthalic Acid
Introduction
2,5-Dimethylterephthalic acid (DMTA) is a valuable monomer for the synthesis of high-performance polyamides. The incorporation of the methyl groups on the aromatic ring can impart improved solubility, lower melting points, and modified crystallinity compared to polyamides derived from unsubstituted terephthalic acid. These characteristics make DMTA-based polyamides attractive for various applications, including engineering plastics, fibers, and films. This document provides detailed protocols for the laboratory-scale synthesis of polyamides from DMTA via two common methods: low-temperature solution polycondensation and melt polycondensation.
Key Concepts
Polyamides are polymers characterized by the repeating amide linkage (–CO–NH–). They are typically synthesized through the condensation polymerization of a dicarboxylic acid (or its derivative) with a diamine. The properties of the resulting polyamide are highly dependent on the chemical structure of both the diacid and the diamine monomers.
Experimental Protocols
Two primary methods for the synthesis of polyamides from this compound are detailed below. The first protocol describes a low-temperature solution polycondensation using the more reactive diacid chloride derivative, 2,5-dimethylterephthaloyl dichloride. The second outlines a melt polycondensation procedure directly from this compound.
Protocol 1: Low-Temperature Solution Polycondensation of 2,5-Dimethylterephthaloyl Dichloride with Hexamethylenediamine
This method is suitable for producing high molecular weight polyamides under mild reaction conditions. The use of the diacid chloride enhances the reactivity, allowing the polymerization to proceed at or below room temperature.
Materials:
-
2,5-Dimethylterephthaloyl dichloride (DMTDC)
-
Hexamethylenediamine (HMDA)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Methanol
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube
-
Addition funnel
-
Low-temperature bath (e.g., ice-water or dry ice-acetone)
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Diamine Solution Preparation: In a three-necked flask under a nitrogen atmosphere, dissolve a stoichiometric amount of hexamethylenediamine (HMDA) and anhydrous lithium chloride (e.g., 5% w/v of the solvent) in anhydrous N,N-dimethylacetamide (DMAc). Stir the mixture until all solids have dissolved.
-
Cooling: Cool the diamine solution to 0 °C using a low-temperature bath.
-
Diacid Chloride Addition: Dissolve an equimolar amount of 2,5-dimethylterephthaloyl dichloride (DMTDC) in a minimal amount of anhydrous DMAc in an addition funnel.
-
Polymerization: Add the DMTDC solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C. The viscosity of the solution will increase as the polymerization proceeds.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours to ensure complete polymerization.
-
Precipitation: Pour the viscous polymer solution into a beaker containing a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the precipitated polymer by filtration using a Buchner funnel. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Melt Polycondensation of this compound with Hexamethylenediamine
Melt polycondensation is a solvent-free method that is often used in industrial-scale production. This process involves heating the monomers above their melting points to initiate polymerization, with the removal of a small molecule byproduct (water in this case).
Materials:
-
This compound (DMTA)
-
Hexamethylenediamine (HMDA)
-
Catalyst (e.g., titanium(IV) isopropoxide or antimony trioxide), optional
-
Nitrogen gas (inert atmosphere)
Equipment:
-
High-temperature polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet for byproduct removal
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer Charging: Charge equimolar amounts of this compound (DMTA) and hexamethylenediamine (HMDA) into the polymerization reactor. A slight excess of the more volatile diamine may be used to compensate for any loss during heating. If a catalyst is used, it should be added at this stage.
-
Inerting: Purge the reactor with nitrogen gas to remove any oxygen.
-
Heating and Pre-polymerization: Begin heating the mixture under a slow stream of nitrogen. As the temperature rises, the monomers will melt and begin to react, forming water as a byproduct, which will be removed through the distillation outlet. Hold the temperature at a point where a molten prepolymer forms (e.g., 200-220 °C) for 1-2 hours.
-
Polycondensation under Vacuum: Gradually increase the temperature (e.g., to 250-280 °C) while slowly applying a vacuum to the system. The application of vacuum helps to remove the water of condensation, driving the polymerization reaction towards the formation of a high molecular weight polymer. The viscosity of the melt will increase significantly.
-
Reaction Completion: Continue the reaction under high vacuum until the desired melt viscosity (indicative of high molecular weight) is achieved. This can be monitored by the torque on the mechanical stirrer.
-
Extrusion and Cooling: Extrude the molten polymer from the reactor into a water bath to cool and solidify it.
-
Pelletizing: The solidified polymer strand can then be pelletized for further processing and characterization.
Data Presentation
Due to the limited availability of specific data for polyamides derived directly from this compound, the following table summarizes representative properties of analogous aromatic and semi-aromatic polyamides to provide an expected range of performance characteristics.
| Property | Representative Value Range | Units |
| Glass Transition Temp. (Tg) | 130 - 359 | °C |
| Melting Temperature (Tm) | 290 - 380 | °C |
| 10% Weight Loss Temp. (TGA) | 480 - 517 | °C |
| Tensile Strength | 64 - 86 | MPa |
| Tensile Modulus | 1.6 - 3.5 | GPa |
| Elongation at Break | 6.7 - 18 | % |
| Inherent Viscosity | 0.5 - 1.7 | dL/g |
Note: The properties of polyamides are highly dependent on the specific diamine used, the molecular weight of the polymer, and the processing conditions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the low-temperature solution polycondensation of 2,5-dimethylterephthaloyl dichloride with a diamine.
Caption: Workflow for low-temperature solution polycondensation.
Characterization of Polyamides
The synthesized polyamides can be characterized using a variety of analytical techniques to determine their structure, molecular weight, and thermal properties:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the amide linkages (typically showing characteristic C=O stretching around 1630-1680 cm⁻¹ and N-H stretching around 3300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
-
Tensile Testing: To determine the mechanical properties such as tensile strength, tensile modulus, and elongation at break.
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with Terephthalic Acid Linkers
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 2,5-Dimethylterephthalic Acid as the primary organic linker did not yield specific, well-characterized MOF structures or detailed synthesis protocols. The presence of methyl groups on the terephthalic acid backbone may introduce steric hindrance, potentially complicating the coordination with metal centers and the formation of crystalline frameworks.[1] Therefore, this document provides detailed application notes and protocols for the synthesis of a foundational and extensively studied MOF, MOF-5 (also known as IRMOF-1) , which is synthesized from the parent linker, terephthalic acid (1,4-benzenedicarboxylic acid). The principles and procedures outlined here serve as a fundamental guide for the synthesis of related MOF structures and can be adapted for exploratory synthesis with functionalized linkers such as this compound.
Introduction to MOF-5
MOF-5 is a prototypical metal-organic framework composed of zinc oxide (ZnO₄) clusters interconnected by terephthalate linkers.[2] This structure results in a robust, porous, three-dimensional cubic network. Its high thermal stability, large surface area, and significant pore volume make it a subject of intense research for various applications, including gas storage, separation, catalysis, and as a promising candidate for drug delivery systems.[3][4] The ability to encapsulate therapeutic agents within its pores and the potential for controlled release are of particular interest to drug development professionals.[5]
Application Notes
Drug Delivery
MOF-5's large pores and high surface area are highly suitable for the encapsulation of drug molecules.[5] The release of these molecules can often be triggered by changes in pH, which is particularly relevant for targeted delivery to the acidic microenvironments of tumors or specific cellular compartments.[6] The zinc-based nature of MOF-5 also offers the potential for biocompatibility, although this needs to be assessed for each specific application and formulation.
Gas Storage and Separation
The uniform micropores of MOF-5 make it an excellent material for the storage of gases such as hydrogen and methane. Its performance in gas separation is based on the selective adsorption of different gas molecules, which is influenced by factors like molecular size, shape, and affinity for the MOF's internal surface.
Catalysis
The high surface area and exposed metal sites within MOF-5 can be utilized for catalytic applications. The framework can act as a heterogeneous catalyst itself, or it can serve as a support for catalytically active metal nanoparticles.
Experimental Protocols
Solvothermal Synthesis of MOF-5
This is a common and reliable method for producing high-quality, crystalline MOF-5.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
Procedure:
-
In a glass beaker, dissolve Zinc nitrate hexahydrate and Terephthalic acid in N,N-Dimethylformamide (DMF).[7]
-
Stir the mixture until all solids are completely dissolved.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 100-120°C and maintain this temperature for 20-24 hours.[8]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting white crystalline product by filtration.
-
Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials.
-
To activate the MOF, immerse the crystals in a solvent like chloroform for several days, replacing the chloroform periodically. This process removes residual DMF from the pores.[7]
-
Finally, dry the activated MOF-5 crystals under vacuum at an elevated temperature (e.g., 120-150°C) to ensure the complete removal of solvent molecules from the pores.
Diagram of Solvothermal Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of MOF-5.
Room Temperature Synthesis of MOF-5
This method offers a more energy-efficient alternative to the solvothermal process.
Materials:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) (optional)
Procedure:
-
Prepare two separate solutions in DMF: one containing terephthalic acid (and optionally triethylamine to facilitate deprotonation) and another containing zinc acetate dihydrate.[9]
-
Add the zinc salt solution to the terephthalic acid solution while stirring rapidly at room temperature.
-
A white precipitate of MOF-5 should form almost immediately.
-
Continue stirring for a few hours to ensure the completion of the reaction.
-
Collect the product by filtration and wash thoroughly with DMF.
-
Follow the same activation procedure as described in the solvothermal method (solvent exchange and vacuum drying).
Diagram of Room Temperature Synthesis Workflow:
Caption: Workflow for the room temperature synthesis of MOF-5.
Data Presentation
The following table summarizes typical quantitative data for MOF-5 synthesized via the solvothermal method.
| Parameter | Value | Reference |
| Formula | Zn₄O(C₈H₄O₄)₃ | [2] |
| Crystal System | Cubic | [8] |
| BET Surface Area | 2500 - 4500 m²/g | [8][10] |
| Pore Volume | ~1.0 cm³/g | [4] |
| Pore Size | ~12 Å | [10] |
| Thermal Stability | Up to 400 °C | [9] |
Logical Relationships in MOF Synthesis for Drug Delivery
The successful application of MOFs in drug delivery depends on a series of interconnected factors, from synthesis to in-vivo performance.
Caption: Interdependencies in the development of MOFs for drug delivery.
References
- 1. Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium- and rare-earth metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Establishing Microporosity in Open Metal−Organic Frameworks: Gas Sorption Isotherms for Zn(BDC) (BDC = 1,4-Benzenedicarboxylate) | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. One-Pot Preparation of HCPT@IRMOF-3 Nanoparticles for pH-Responsive Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 10. Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2,5-Dimethylterephthalic Acid
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2,5-Dimethylterephthalic Acid (DMTA). The techniques described herein are essential for confirming the identity, purity, and stability of DMTA, which are critical parameters for researchers, scientists, and professionals in drug development and materials science.
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are fundamental for separating DMTA from its isomers, starting materials, and by-products, allowing for accurate purity assessment and quantification.
Application Note: HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of DMTA due to its high resolution and sensitivity for non-volatile aromatic acids.[1][2] It is particularly effective for separating isomeric impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.[3][4] For GC analysis, derivatization of the carboxylic acid groups to more volatile esters (e.g., methyl esters) is often required to improve chromatographic performance.
Experimental Workflow for Chromatographic Analysis
Caption: Workflow for HPLC and GC-MS analysis of DMTA.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol is adapted for the analysis of aromatic dicarboxylic acids.[2][5]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.[2]
-
Sample Preparation:
-
Accurately weigh 10 mg of the DMTA sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Prepare a series of calibration standards from a certified reference material in the same manner.
-
-
Analysis: Inject 10 µL of the sample and standards. Calculate purity based on the area percentage of the main peak.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of related terephthalate esters and can be adapted for DMTA.[3]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Non-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3][6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh 1 mg of DMTA into a vial.
-
Add 1 mL of a methylating agent (e.g., BF₃-Methanol).
-
Heat at 60 °C for 30 minutes.
-
Cool, add 1 mL of water and 1 mL of hexane. Vortex and allow layers to separate.
-
Inject 1 µL of the upper hexane layer.
-
| Parameter | HPLC-UV | GC-MS (as Dimethyl Ester) | Reference |
| Principle | Separation based on polarity | Separation based on volatility | [3] |
| Primary Use | Purity determination & Quantification | Impurity identification | [3] |
| LOD/LOQ | ng/mL range | µg/L to ng/mL range | [3][5] |
| Expected [M-H]⁻ | 193.05 | N/A | |
| Expected [M]⁺˙ | N/A | m/z 222 (as dimethyl ester) | |
| Key MS Fragments | N/A | m/z 191 ([M-OCH₃]⁺), 163 ([M-COOCH₃]⁺) | [3] |
Spectroscopic Analysis: Structural Confirmation
Spectroscopic techniques provide unambiguous confirmation of the molecular structure of DMTA, which is crucial for distinguishing it from its isomers.
Application Note: NMR and FTIR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of DMTA. ¹H NMR confirms the substitution pattern on the aromatic ring and the presence of methyl and carboxylic acid protons, while ¹³C NMR identifies all unique carbon atoms.[7] Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches and the aromatic C-H bonds.[8][9]
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of DMTA in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[10]
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program.
-
Data Analysis: Integrate the ¹H NMR signals and compare the chemical shifts (δ) in both spectra to expected values for the 2,5-disubstituted terephthalic acid structure.
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation:
-
Prepare a KBr pellet by mixing ~1 mg of DMTA with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.[8]
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups present in DMTA.
| Technique | Parameter | Expected Result | Reference |
| ¹H NMR | Chemical Shift (δ) in DMSO-d₆ | ~13.1 ppm (s, 2H, -COOH), ~7.8 ppm (s, 2H, Ar-H), ~2.4 ppm (s, 6H, -CH₃) | [7] |
| ¹³C NMR | Chemical Shift (δ) in DMSO-d₆ | ~167 ppm (C=O), ~135 ppm (Ar-C), ~133 ppm (Ar-C), ~130 ppm (Ar-C), ~20 ppm (-CH₃) | [7] |
| FTIR | Wavenumber (cm⁻¹) | ~3000 cm⁻¹ (broad, O-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1575, 1513 cm⁻¹ (C=C aromatic stretch), ~940 cm⁻¹ (O-H bend) | [9][11][12] |
Thermal Analysis: Stability and Physical Properties
Thermal analysis provides critical information about the melting point, purity, and thermal stability of DMTA.
Application Note: DSC and TGA
Differential Scanning Calorimetry (DSC) is used to determine the melting point and heat of fusion of DMTA.[13] A sharp melting endotherm is indicative of high purity. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition temperatures, and the presence of residual solvents or water.[14][15]
Logical Relationship of Analytical Techniques
Caption: Interrelation of techniques for DMTA characterization.
Protocol 5: Differential Scanning Calorimetry (DSC)
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of DMTA into an aluminum DSC pan and hermetically seal it.[13]
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Heat from 30 °C to 380 °C at a rate of 10 °C/min.
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.[13]
-
Data Analysis: Determine the onset and peak temperature of the melting endotherm. The melting point for DMTA is reported to be in the range of 343-356 °C.
Protocol 6: Thermogravimetric Analysis (TGA)
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of DMTA into a ceramic or platinum TGA pan.
-
Temperature Program: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Data Analysis: Analyze the resulting curve for mass loss events. Determine the onset temperature of decomposition.
| Technique | Parameter | Typical Value for DMTA | Reference |
| DSC | Melting Point (Tₘ) | 343-356 °C | |
| TGA | Onset of Decomposition | >260 °C | [16] |
| TGA | Mass Loss | A single, sharp mass loss event is expected for a pure, anhydrous sample. | [17] |
References
- 1. helixchrom.com [helixchrom.com]
- 2. CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H10O4 | CID 299989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bipm.org [bipm.org]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. TGA/DSC [sites.mpip-mainz.mpg.de]
- 15. iajps.com [iajps.com]
- 16. This compound | 6051-66-7 [chemicalbook.com]
- 17. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2,5-Dimethylterephthalic Acid using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,5-Dimethylterephthalic Acid (DMTA). This method is suitable for the analysis of DMTA in various sample matrices, providing high sensitivity and reproducibility. The protocol outlined herein is applicable to researchers, scientists, and professionals involved in drug development, polymer chemistry, and quality control processes where the quantification of DMTA is critical.
Introduction
This compound is a dicarboxylic acid monomer that is a key component in the synthesis of various polymers and specialty chemicals. Accurate quantification of DMTA is essential for monitoring reaction kinetics, assessing product purity, and ensuring the quality of final products. High-performance liquid chromatography with ultraviolet (UV) detection is a widely used technique for the analysis of aromatic acids due to its specificity, sensitivity, and reliability.[1][2] This application note provides a comprehensive protocol for the determination of DMTA using a C18 stationary phase and a simple isocratic mobile phase.
Principle of the Method
The separation of this compound is achieved by reversed-phase chromatography on a C18 column.[3] The analyte is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, consisting of an organic modifier and an acidic aqueous buffer, carries the sample through the column. The nonpolar stationary phase retains the analyte based on its hydrophobicity. The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid groups of DMTA, leading to better peak shape and retention.[4][5] Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to that of a calibration curve prepared from known standards.
Experimental
3.1. Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
3.2. Reagents and Standards
-
This compound (DMTA) standard, >98% purity.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Phosphoric acid (H₃PO₄), analytical grade.
3.3. Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Table 1: HPLC Method Parameters
Protocols
4.1. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
4.2. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volume of methanol. Sonication may be used to aid dissolution.[6]
-
Dilute the sample solution with the mobile phase to a concentration expected to be within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[7][8]
4.3. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve.
Results and Discussion
5.1. Method Validation Summary
The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation parameters is provided in Table 2.
| Parameter | Result |
| Retention Time (RT) | Approximately 4.5 min |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Table 2: Method Validation Summary
The method demonstrates excellent linearity over the tested concentration range. The precision, evaluated by replicate injections of a standard solution, showed a relative standard deviation (%RSD) of less than 2%, indicating high reproducibility. The accuracy of the method was confirmed by spike and recovery studies, with recovery values within the acceptable range of 98-102%.
Visualization of Experimental Workflow
The logical flow of the analytical procedure is depicted in the following diagram.
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The RP-HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in research and industrial settings. The provided protocol and validation data demonstrate the robustness of this analytical approach.
References
- 1. tpcj.org [tpcj.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. opus.govst.edu [opus.govst.edu]
- 4. Terephthalic Acid | SIELC Technologies [sielc.com]
- 5. Separation of Dimethyl terephthalate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. nacalai.com [nacalai.com]
- 8. drawellanalytical.com [drawellanalytical.com]
Application Note: NMR Spectral Analysis of 2,5-Dimethylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of 2,5-Dimethylterephthalic Acid. It includes protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. The characteristic chemical shifts and signal assignments are presented in a clear, tabular format to aid in the structural elucidation and purity assessment of this compound.
Introduction
This compound is a dicarboxylic acid that serves as a valuable building block in the synthesis of various polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Accurate characterization of its chemical structure is crucial for ensuring the quality and reactivity of the compound in these applications. NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity analysis of organic molecules. This application note details the expected ¹H and ¹³C NMR spectra of this compound and provides standardized protocols for data acquisition.
Molecular Structure and NMR Assignments
The structure of this compound possesses a plane of symmetry, which simplifies its NMR spectra. There are three distinct types of protons and five unique carbon environments.
-
Protons: The protons of the two equivalent methyl groups (-CH₃), the two equivalent aromatic protons (-CH), and the two equivalent carboxylic acid protons (-COOH).
-
Carbons: The carbons of the two equivalent methyl groups (-CH₃), the two equivalent aromatic carbons bearing a proton (-CH), the two equivalent aromatic carbons attached to the methyl groups (C-CH₃), the two equivalent aromatic carbons attached to the carboxylic acid groups (C-COOH), and the two equivalent carboxylic acid carbons (-COOH).
Quantitative NMR Data
The following tables summarize the chemical shifts (δ) for this compound, as observed in Deuterated Dimethyl Sulfoxide (DMSO-d₆). These values are based on typical spectral data.
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | ~13.1 | Singlet, broad | 2H |
| Aromatic -CH | ~7.8 | Singlet | 2H |
| -CH₃ | ~2.6 | Singlet | 6H |
Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆
| Signal Assignment | Chemical Shift (δ, ppm) |
| -COOH | ~167.5 |
| C-COOH | ~134.0 |
| C-CH₃ | ~133.5 |
| Aromatic -CH | ~129.5 |
| -CH₃ | ~21.0 |
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound. Instrument parameters may need to be optimized for the specific spectrometer being used.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube. DMSO-d₆ is a suitable solvent for dissolving the acidic compound.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution should be obtained.
-
Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a reference for chemical shifts (δ = 0.00 ppm).
¹H NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0 to 15 ppm.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Data Acquisition
-
Instrument Setup: Use the same sample and ensure the spectrometer is properly locked and shimmed.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the DMSO-d₆ solvent peak at 39.52 ppm.
-
Visualizations
Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of this compound, highlighting the distinct proton environments that give rise to the observed ¹H NMR signals.
Application Notes and Protocols for the Melt Polycondensation of 2,5-Dimethylterephthalic Acid with Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(ethylene 2,5-dimethylterephthalate) (PEDMT) via melt polycondensation of 2,5-dimethylterephthalic acid (DMTA) with ethylene glycol (EG). This process is analogous to the well-established synthesis of poly(ethylene terephthalate) (PET).
Introduction
Poly(ethylene 2,5-dimethylterephthalate) is a polyester synthesized through a two-stage melt polycondensation process. The first stage is a transesterification or esterification reaction, followed by a polycondensation step conducted at high temperature and under vacuum to achieve a high molecular weight polymer. The resulting polymer's properties can be tailored by controlling the reaction conditions.
Reaction Pathway
The synthesis of PEDMT from this compound and ethylene glycol proceeds in two main steps:
-
Esterification: this compound reacts with an excess of ethylene glycol to form bis(2-hydroxyethyl)-2,5-dimethylterephthalate (BHDMT) and its oligomers, with the removal of water.
-
Polycondensation: The BHDMT monomer and oligomers undergo a transesterification reaction at elevated temperatures and reduced pressure. Ethylene glycol is removed as a byproduct, driving the equilibrium towards the formation of a high molecular weight polymer.
Caption: Reaction pathway for the synthesis of PEDMT.
Experimental Protocols
A detailed experimental workflow for the synthesis of poly(ethylene 2,5-dimethylterephthalate) is outlined below.
Caption: Experimental workflow for PEDMT synthesis.
I. Esterification Stage
Materials:
-
This compound (DMTA)
-
Ethylene Glycol (EG)
-
Esterification Catalyst (e.g., Zinc Acetate or Manganese Acetate)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, condenser, and a collection flask.
-
Heating mantle with temperature controller.
Procedure:
-
Reactor Preparation: Ensure the reactor and all glassware are clean and thoroughly dried to prevent side reactions.
-
Charging Reactants: Charge the reactor with this compound and ethylene glycol. A molar ratio of EG to DMTA of 1.5:1 to 2.2:1 is typically used.
-
Catalyst Addition: Add the esterification catalyst. A typical concentration is 100-300 ppm of the metal relative to the final polymer weight.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for 15-20 minutes to remove any oxygen and maintain a slight positive pressure of nitrogen throughout this stage.
-
Heating: Begin stirring and gradually heat the reaction mixture to a temperature range of 180-220°C.
-
Water Removal: As the reaction proceeds, water will be formed and should be continuously removed by distillation. The reaction is monitored by measuring the amount of water collected. This stage typically takes 2-4 hours.
-
Completion: The esterification is considered complete when the collection of water ceases. The product at this stage is a mixture of bis(2-hydroxyethyl)-2,5-dimethylterephthalate (BHDMT) and its oligomers.
II. Polycondensation Stage
Materials:
-
BHDMT oligomer from the esterification stage
-
Polycondensation Catalyst (e.g., Antimony Trioxide)
-
Stabilizer (e.g., Phosphoric acid)
Equipment:
-
Same reactor setup as the esterification stage, with the addition of a vacuum system.
Procedure:
-
Catalyst and Stabilizer Addition: Add the polycondensation catalyst (typically 200-400 ppm of Sb) and a stabilizer to the molten BHDMT oligomer. The stabilizer is added to deactivate the esterification catalyst.
-
Temperature Increase: Gradually increase the temperature of the reaction mixture to 260-280°C.
-
Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
Ethylene Glycol Removal: Ethylene glycol, a byproduct of the polycondensation reaction, will distill off and should be collected. The removal of ethylene glycol is crucial to shift the reaction equilibrium towards the formation of a high molecular weight polymer.
-
Viscosity Monitoring: The progress of the polycondensation is monitored by the increase in the viscosity of the melt. This can be observed through the power consumption of the stirrer motor.
-
Completion: The reaction is continued until the desired melt viscosity is achieved, which typically takes 2-3 hours.
-
Product Recovery: Once the desired molecular weight is reached, break the vacuum with nitrogen gas. The molten polymer can then be extruded from the reactor into a water bath for cooling and subsequently pelletized.
Data Presentation
The following tables summarize typical reaction parameters and expected properties for poly(ethylene 2,5-dimethylterephthalate), with data for poly(ethylene terephthalate) provided for comparison.
Table 1: Typical Reaction Parameters for Melt Polycondensation
| Parameter | Esterification Stage | Polycondensation Stage |
| Temperature | 180 - 220 °C | 260 - 280 °C |
| Pressure | Atmospheric (N₂ blanket) | < 1 Torr (Vacuum) |
| Catalyst | Zinc Acetate or Manganese Acetate (100-300 ppm) | Antimony Trioxide (200-400 ppm) |
| Reaction Time | 2 - 4 hours | 2 - 3 hours |
| Byproduct Removed | Water | Ethylene Glycol |
Table 2: Typical Properties of Poly(ethylene 2,5-dimethylterephthalate) (PEDMT) vs. Poly(ethylene terephthalate) (PET)
| Property | Poly(ethylene 2,5-dimethylterephthalate) (PEDMT) (Expected) | Poly(ethylene terephthalate) (PET) (Reference) |
| Glass Transition Temp. (Tg) | ~ 80 - 90 °C | ~ 70 - 80 °C |
| Melting Temperature (Tm) | ~ 230 - 250 °C | ~ 250 - 265 °C |
| Number Average M.W. (Mn) | 15,000 - 25,000 g/mol | 20,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | ~ 2.0 - 2.5 | ~ 2.0 - 2.5 |
Note: The properties for PEDMT are estimated based on the structure and data from similar polyesters. Actual values may vary depending on the specific synthesis conditions.
Characterization
The synthesized poly(ethylene 2,5-dimethylterephthalate) can be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and composition of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, aromatic rings).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
The reaction is conducted at high temperatures; appropriate precautions should be taken to avoid thermal burns.
-
The application of a vacuum to a heated glass reactor should be done with caution, and a safety shield should be in place.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.
Application Notes and Protocols for Solution Polymerization of 2,5-Dimethylterephthalic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polyesters via solution polymerization of 2,5-dimethylterephthalic acid derivatives. The methods outlined below are intended for laboratory-scale synthesis and can be adapted for the preparation of a variety of polyester structures with potential applications in materials science and drug delivery. Two primary approaches are detailed: a low-temperature solution polycondensation using 2,5-dimethylterephthaloyl dichloride and a high-temperature solution polymerization utilizing dimethyl 2,5-dimethylterephthalate.
Introduction
This compound is a derivative of terephthalic acid and serves as a valuable monomer for the synthesis of polyesters with modified properties.[1] The incorporation of methyl groups onto the aromatic ring can influence the polymer's solubility, thermal characteristics, and mechanical strength.[1] Solution polymerization offers a versatile method for producing polyesters under controlled temperature conditions, allowing for the synthesis of high molecular weight polymers with well-defined structures.
This document outlines two reliable methods for the solution polymerization of this compound derivatives:
-
Method A: Low-Temperature Solution Polycondensation of 2,5-Dimethylterephthaloyl Dichloride. This method is suitable for reacting with sensitive diols, particularly aromatic diols like bisphenols, at lower temperatures to produce polyarylates.
-
Method B: High-Temperature Solution Polymerization of Dimethyl 2,5-Dimethylterephthalate. This approach is analogous to the well-established synthesis of polyesters from dimethyl terephthalate (DMT) and is effective for polymerization with aliphatic diols.[2][3]
Method A: Low-Temperature Solution Polycondensation of 2,5-Dimethylterephthaloyl Dichloride with Aromatic Diols
This protocol describes the synthesis of a polyarylate by reacting 2,5-dimethylterephthaloyl dichloride with an aromatic diol, such as Bisphenol A, in a suitable organic solvent at low to ambient temperatures. This method is advantageous for preserving the structure of thermally sensitive monomers.
Experimental Protocol
Materials:
-
2,5-Dimethylterephthaloyl Dichloride
-
Bisphenol A (or other aromatic diol)
-
Triethylamine (or other suitable acid acceptor)[4]
-
Dichloromethane (or other suitable chlorinated solvent)[4]
-
Methanol (for precipitation)
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve the aromatic diol (e.g., Bisphenol A) and triethylamine in dichloromethane. Cool the solution to 0-5 °C using an ice bath.
-
Monomer Addition: Slowly add a solution of 2,5-dimethylterephthaloyl dichloride in dichloromethane to the cooled diol solution dropwise over a period of approximately 1 hour with vigorous stirring.[4] An exothermic reaction is expected.[4]
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours.
-
Polymer Precipitation and Purification: Precipitate the synthesized polymer by pouring the reaction mixture into a large excess of methanol with stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60-80 °C until a constant weight is achieved.
Visualization of the Experimental Workflow
Method B: High-Temperature Solution Polymerization of Dimethyl 2,5-Dimethylterephthalate with Aliphatic Diols
This protocol details the synthesis of a polyester through a two-stage melt/solution polymerization process involving the transesterification of dimethyl 2,5-dimethylterephthalate with an aliphatic diol, followed by polycondensation at elevated temperatures and reduced pressure. This method is analogous to the industrial synthesis of polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[2][3]
Experimental Protocol
Materials:
-
Dimethyl 2,5-Dimethylterephthalate
-
Ethylene Glycol (or other aliphatic diol)
-
Zinc Acetate (Transesterification catalyst)
-
Antimony Trioxide (Polycondensation catalyst)[3]
-
Nitrogen gas supply
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, distillation column, nitrogen inlet, and vacuum connection
-
Heating mantle
-
Vacuum pump
Procedure:
-
Transesterification Stage:
-
Charge the reaction vessel with dimethyl 2,5-dimethylterephthalate and the aliphatic diol (e.g., ethylene glycol) in a molar ratio of approximately 1:2.2.[2]
-
Add the transesterification catalyst (e.g., zinc acetate).
-
Heat the mixture under a nitrogen atmosphere with stirring, gradually increasing the temperature from 150 °C to 210 °C.[3]
-
Continuously remove the methanol byproduct via the distillation column. The reaction is considered complete when the theoretical amount of methanol has been collected.[2]
-
-
Polycondensation Stage:
-
Add the polycondensation catalyst (e.g., antimony trioxide).[3]
-
Increase the temperature to 270-280 °C.[2]
-
Gradually apply a vacuum to reduce the pressure to below 25 Pa.[3]
-
Continue the reaction under high temperature and vacuum to remove excess diol and increase the polymer's molecular weight. Monitor the reaction progress by observing the increase in melt viscosity.
-
-
Product Isolation:
-
Once the desired viscosity is achieved, stop heating and introduce nitrogen gas to break the vacuum.
-
The molten polymer can then be discharged from the reactor and cooled.
-
Visualization of the Polymerization Process
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the solution polymerization of this compound derivatives. Note that these are representative values and may require optimization for specific diols and desired polymer characteristics.
Table 1: Reaction Parameters for Low-Temperature Solution Polycondensation
| Parameter | Value | Reference |
| Monomer Ratio (Diacid Chloride:Diol) | 1:1 | [4] |
| Acid Acceptor (Triethylamine) | 2.2 eq. per mole of diacid chloride | - |
| Solvent | Dichloromethane | [4] |
| Reaction Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 4-6 hours | - |
Table 2: Reaction Parameters for High-Temperature Solution Polymerization
| Parameter | Value | Reference |
| Monomer Ratio (Diester:Diol) | 1:2.2 | [2] |
| Transesterification Catalyst | Zinc Acetate | [2] |
| Transesterification Temperature | 150-210 °C | [3] |
| Polycondensation Catalyst | Antimony Trioxide | [3] |
| Polycondensation Temperature | 270-280 °C | [2] |
| Polycondensation Pressure | < 25 Pa | [3] |
Table 3: Representative Polymer Properties
| Polymer Type | Inherent Viscosity (dL/g) | Thermal Stability (Td, 5%) |
| Polyarylate (from diacid chloride) | 0.5 - 1.2 | > 400 °C |
| Aliphatic Polyester (from diester) | 0.6 - 0.9 | > 350 °C |
Note: Inherent viscosity and thermal stability are dependent on the specific comonomers used and the final molecular weight of the polymer.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like 2,5-dimethylterephthaloyl dichloride and triethylamine.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exercise caution when working with high temperatures and vacuum systems.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: 2,5-Dimethylterephthalic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylterephthalic Acid (DMTA). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent industrial method for synthesizing aromatic dicarboxylic acids like DMTA is the catalytic liquid-phase air oxidation of the corresponding p-xylene derivative. In the case of DMTA, this involves the oxidation of p-xylene. This process is typically carried out at elevated temperatures and pressures, utilizing a catalyst system often composed of cobalt and manganese salts with a bromine-containing promoter.
Q2: What are the expected common impurities in crude this compound synthesized from p-xylene?
Based on the well-documented oxidation of p-xylene to terephthalic acid, the following are the most probable impurities in crude DMTA:
-
Partially Oxidized Intermediates: These are the most common impurities and arise from incomplete oxidation of the methyl groups of p-xylene.
-
p-Toluic acid
-
4-Carboxybenzaldehyde (4-CBA)
-
4-Hydroxymethylbenzoic acid
-
-
Unreacted Starting Material: Residual p-xylene may be present.
-
Side-Reaction Products: Small amounts of other byproducts may form, though typically in lower concentrations.
Q3: Why is the color of my crude this compound off-white or yellowish?
The presence of colored impurities is a common issue in the synthesis of aromatic carboxylic acids via oxidation. These colored bodies can be complex condensation products or trace metallic residues from the catalyst. The presence of aldehydes, such as 4-carboxybenzaldehyde, can also contribute to coloration, especially at high temperatures.
Q4: What are the recommended methods for purifying crude this compound?
The primary methods for purifying crude DMTA are crystallization and distillation (usually of the dimethyl ester derivative).
-
Crystallization: This is a highly effective method for removing most of the common impurities. A suitable solvent is one in which DMTA has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in the mother liquor.
-
Distillation (of the Dimethyl Ester): For very high purity, DMTA can be converted to its dimethyl ester, which is then purified by fractional distillation to remove both low-boiling and high-boiling impurities. The purified ester can then be hydrolyzed back to the diacid if required.
Q5: Which analytical techniques are suitable for determining the purity of this compound?
Several analytical techniques can be employed to assess the purity of your synthesized DMTA:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying DMTA and its common non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the purity of the more volatile dimethyl ester derivative of DMTA.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique for determining the absolute purity of a sample without the need for a reference standard for each impurity.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly purified samples by analyzing the melting point depression.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of DMTA | 1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, pressure). 3. Catalyst deactivation. 4. Loss of product during workup and purification. | 1. Increase reaction time or catalyst loading. 2. Optimize temperature and pressure based on literature for similar oxidations. 3. Ensure the catalyst is active and not poisoned. 4. Optimize purification steps to minimize loss. |
| High Levels of Impurities (e.g., 4-CBA, p-Toluic Acid) | 1. Insufficient oxidant (air/oxygen) supply. 2. Short reaction time. 3. Inefficient catalyst system. | 1. Ensure a continuous and sufficient flow of the oxidizing agent. 2. Extend the reaction duration to allow for complete oxidation. 3. Verify the composition and concentration of the catalyst and promoter. |
| Poor Solubility of Crude Product for Recrystallization | 1. Incorrect solvent choice. 2. Presence of insoluble polymeric byproducts. | 1. Screen for a more suitable recrystallization solvent. 2. Attempt a hot filtration of the dissolved crude product to remove insoluble matter before cooling. |
| Product Fails to Crystallize | 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystallization. | 1. Concentrate the solution by evaporating some of the solvent. 2. Cool the solution to a lower temperature or use an ice bath. 3. Try seeding the solution with a small crystal of pure DMTA. 4. Consider a preliminary purification step (e.g., charcoal treatment) to remove inhibitors. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of p-Xylene (Illustrative)
This protocol is based on typical conditions for the oxidation of xylenes and should be optimized for your specific laboratory setup and safety considerations.
Materials:
-
p-Xylene
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Acetic acid (glacial)
-
High-pressure reactor equipped with a gas inlet, pressure gauge, stirrer, and temperature control.
Procedure:
-
Charge the high-pressure reactor with p-xylene, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, sodium bromide, and glacial acetic acid.
-
Seal the reactor and purge with nitrogen gas.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 150-200 °C).
-
Once the temperature is stable, introduce compressed air or a mixture of oxygen and nitrogen into the reactor, maintaining a constant pressure (e.g., 15-30 bar).
-
Continue the reaction under these conditions for several hours, monitoring the uptake of oxygen.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The crude this compound will precipitate out of the acetic acid.
-
Collect the crude product by filtration and wash with fresh acetic acid, followed by water.
-
Dry the crude product under vacuum.
Protocol 2: Purification of Crude this compound by Recrystallization
Materials:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., a mixture of acetic acid and water, or an organic solvent like ethanol)
Procedure:
-
Place the crude DMTA in a flask.
-
Add the recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified this compound in a vacuum oven.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Signaling Pathway of Impurity Formation
Caption: Simplified reaction pathway showing the formation of common impurities during the synthesis of this compound.
Technical Support Center: Purification of Crude 2,5-Dimethylterephthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,5-Dimethylterephthalic Acid. The information is tailored for researchers, scientists, and drug development professionals.
General Purification Workflow
The purification of crude this compound typically involves the removal of impurities derived from its synthesis, which often involves the oxidation of p-xylene or durene. Common impurities may include partially oxidized intermediates such as 2,5-dimethylbenzaldehyde-4-carboxylic acid and 2,5-dimethyl-p-toluic acid, as well as residual starting materials and solvents. The general workflow for purification is outlined below.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Recrystallization
Q1: What is the best solvent for the recrystallization of this compound?
A1: The choice of solvent is critical for effective recrystallization. Based on solubility data for similar compounds, acetic acid and N,N-dimethylformamide (DMF) are good starting points. Acetic acid is often used for terephthalic acid purification. DMF can be effective but may be more difficult to remove completely. A mixed solvent system, such as acetic acid and water, can also be explored to optimize solubility and crystal formation.
Q2: My this compound does not fully dissolve in the hot solvent. What should I do?
A2: This can be due to several factors:
-
Insufficient Solvent: You may not be using enough solvent. Add a small amount of additional hot solvent until the solid dissolves. Be cautious not to add too much, as this will reduce your yield.
-
Insoluble Impurities: The crude material may contain insoluble impurities. If a significant amount of solid remains after adding a reasonable amount of hot solvent, a hot filtration step is recommended to remove these impurities before allowing the solution to cool.
-
Incorrect Solvent: The chosen solvent may not be suitable for the amount of crude product you have. You may need to screen other solvents.
Q3: After cooling, no crystals have formed. What went wrong?
A3: Crystal formation can sometimes be slow to initiate. Here are a few troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed.
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your compound.
-
Reduce Solvent Volume: If you added too much solvent, you can gently heat the solution to evaporate some of the solvent and re-saturate the solution. Then, allow it to cool again.
Sublimation
Q4: At what temperature and pressure should I perform the sublimation of this compound?
A4: The optimal conditions for sublimation depend on the vapor pressure of the compound. For aromatic carboxylic acids, sublimation is typically carried out under reduced pressure. A good starting point is a temperature range of 200-250°C under a vacuum of 0.1-1 mmHg. It is advisable to start at a lower temperature and gradually increase it while monitoring for the deposition of the sublimed product on the cold finger.
Q5: The yield from my sublimation is very low. What can I do to improve it?
A5: Low yield in sublimation can be due to several reasons:
-
Inadequate Vacuum: Ensure your vacuum system is pulling a sufficiently low pressure. Leaks in the apparatus can significantly reduce the efficiency of sublimation.
-
Temperature is Too Low: The temperature may not be high enough to cause the compound to sublime at a reasonable rate. Gradually increase the temperature.
-
Decomposition: If the temperature is too high, the compound may be decomposing rather than subliming. Look for charring or discoloration of the crude material.
-
Inefficient Condensation: Ensure your cold finger is at a sufficiently low temperature to efficiently condense the sublimated vapor.
Esterification-Hydrolysis
Q6: Why would I use a two-step esterification-hydrolysis process for purification?
A6: This method is particularly useful for removing impurities that are structurally very similar to this compound and are difficult to separate by recrystallization alone. The corresponding dimethyl ester is often a more volatile and less polar compound, which can be purified by distillation or recrystallization from different solvents. Subsequent hydrolysis of the purified ester yields high-purity this compound.
Q7: I am having trouble with the hydrolysis of the purified dimethyl 2,5-dimethylterephthalate. What are the optimal conditions?
A7: The hydrolysis of the dimethyl ester can be achieved under either acidic or basic conditions.
-
Acidic Hydrolysis: Refluxing the ester in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, is a common method.
-
Basic Hydrolysis (Saponification): Refluxing the ester with an aqueous or alcoholic solution of a strong base, like sodium hydroxide or potassium hydroxide, will yield the disodium or dipotassium salt of the acid. The reaction mixture is then acidified to precipitate the pure this compound. Basic hydrolysis is often faster and more efficient.
Experimental Protocols
1. Recrystallization from Acetic Acid
-
Procedure:
-
Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask.
-
Add approximately 50 mL of glacial acetic acid.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. If needed, add more acetic acid dropwise until a clear solution is obtained at the boiling point.
-
If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold acetic acid, followed by a cold non-polar solvent like hexane to aid in drying.
-
Dry the purified crystals in a vacuum oven.
-
2. Sublimation
-
Procedure:
-
Place 1.0 g of crude this compound in the bottom of a sublimation apparatus.
-
Assemble the apparatus with a cold finger and ensure all joints are properly sealed.
-
Connect the apparatus to a high-vacuum pump and evacuate to a pressure of approximately 0.5 mmHg.
-
Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the sublimation apparatus using a heating mantle or oil bath to a temperature of 220-240°C.
-
Continue heating until a sufficient amount of crystalline product has deposited on the cold finger.
-
Turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.
-
Carefully vent the apparatus to atmospheric pressure.
-
Scrape the purified product from the cold finger.
-
3. Purification via Esterification-Hydrolysis
-
Step 1: Esterification
-
Suspend 10.0 g of crude this compound in 100 mL of methanol in a round-bottom flask.
-
Carefully add 2-3 mL of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling, pour the reaction mixture into 200 mL of ice-water.
-
Collect the precipitated dimethyl 2,5-dimethylterephthalate by vacuum filtration and wash with cold water.
-
Purify the crude ester by recrystallization from methanol or another suitable solvent.
-
-
Step 2: Hydrolysis
-
Place the purified dimethyl 2,5-dimethylterephthalate in a round-bottom flask with a 10% aqueous solution of sodium hydroxide (use a molar excess of NaOH).
-
Reflux the mixture for 2-3 hours until the ester has completely dissolved and the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and slowly acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
-
Collect the precipitated high-purity this compound by vacuum filtration.
-
Wash the crystals thoroughly with cold deionized water to remove any residual salts.
-
Dry the final product in a vacuum oven.
-
Data Presentation
The following table summarizes the expected outcomes for the different purification methods. The actual purity and yield will depend on the composition of the crude starting material.
| Purification Method | Typical Solvents/Conditions | Expected Purity | Estimated Yield | Advantages | Disadvantages |
| Recrystallization | Acetic Acid, DMF, or Acetic Acid/Water | >98% | 60-85% | Simple setup, effective for removing moderately different impurities. | Solvent removal can be difficult; yield can be moderate. |
| Sublimation | 220-240°C, <1 mmHg | >99% | 40-70% | Solvent-free, can yield very pure product. | Requires specialized glassware and high vacuum; can be slow. |
| Esterification-Hydrolysis | Methanol/H₂SO₄ then NaOH/H₂O | >99.5% | 50-80% (overall) | Excellent for removing isomeric and closely related impurities. | Multi-step process, more time-consuming. |
Purity Analysis
Q8: How can I determine the purity of my this compound?
A8: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for assessing the purity of aromatic carboxylic acids.
-
Suggested HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. For example, start with 30% acetonitrile and increase to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 240 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., a mixture of methanol and water, or dilute NaOH solution and then neutralize). Filter the sample through a 0.45 µm syringe filter before injection.
-
By comparing the peak area of this compound to the total area of all peaks in the chromatogram, a percentage purity can be determined. For quantitative analysis, calibration with a pure standard is necessary.
Technical Support Center: Scaling Up 2,5-Dimethylterephthalic Acid (DMTA) Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in scaling up the production of 2,5-Dimethylterephthalic Acid (DMTA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for compounds similar to this compound, and how can it be adapted for DMTA?
A1: The most prevalent industrial method for the production of terephthalic acid, a close analog of DMTA, is the AMOCO process. This process involves the liquid-phase air oxidation of p-xylene using a catalyst system composed of cobalt and manganese salts, with a bromine source as a promoter, in an acetic acid solvent.[1][2] For the synthesis of this compound, a similar approach starting from p-xylene can be envisioned. The key challenge lies in controlling the oxidation to form two carboxylic acid groups while preserving the two methyl groups on the aromatic ring. This may require careful optimization of reaction conditions, including temperature, pressure, and catalyst concentrations, to achieve the desired selectivity.
Q2: What are the primary challenges when scaling up the liquid-phase oxidation of p-xylene for DMTA production?
A2: Scaling up the liquid-phase oxidation of p-xylene to produce DMTA presents several challenges:
-
Heat and Mass Transfer: The oxidation reaction is highly exothermic, and efficient heat removal is critical to prevent temperature runaway and the formation of unwanted byproducts.[2] As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Proper reactor design and agitation are crucial for maintaining temperature control.
-
Catalyst Deactivation: The Co/Mn/Br catalyst system can be susceptible to deactivation over time. This can be caused by the formation of inactive metal oxides or by the reaction of bromine with the substrate or solvent.[2] Catalyst deactivation leads to lower reaction rates and incomplete conversion.
-
Byproduct Formation: Several byproducts can be formed during the oxidation of p-xylene, including partially oxidized intermediates (e.g., p-toluic acid derivatives) and products from ring oxidation or coupling reactions.[1][3] The presence of methyl groups in DMTA synthesis might lead to additional side reactions.
-
Product Precipitation and Handling: DMTA, like terephthalic acid, has limited solubility in the acetic acid solvent, leading to its precipitation as the reaction progresses.[2] Handling the resulting slurry and ensuring efficient mixing can be challenging in large-scale reactors.
-
Corrosion: The combination of acetic acid and bromine at high temperatures is highly corrosive, requiring the use of specialized and expensive materials for reactor construction.[4]
Q3: How does the presence of the two methyl groups in this compound influence the purification process compared to terephthalic acid?
A3: The two methyl groups on the benzene ring of DMTA can influence its physical properties, such as solubility and boiling point, which in turn affects the purification strategy. Compared to terephthalic acid, DMTA is expected to have a slightly different solubility profile in common solvents. This will necessitate the screening of various solvents and conditions for crystallization to achieve high purity. The methyl groups may also impact the co-precipitation of impurities, requiring careful control of the crystallization process. For purification by distillation (of the dimethyl ester), the boiling point will be different from that of dimethyl terephthalate, requiring adjustments to the distillation conditions.
Q4: What are the key safety considerations when working with the AMOCO process at a larger scale?
A4: Key safety considerations for scaling up a process similar to the AMOCO process include:
-
High Pressure and Temperature: The reaction is typically carried out at elevated temperatures (175–225 °C) and pressures (15–30 bar).[1] This requires robust reactor systems with appropriate pressure relief and emergency shutdown systems.
-
Flammable Materials: p-Xylene and acetic acid are flammable liquids. Proper handling and storage procedures are necessary to prevent fires and explosions.
-
Corrosive Chemicals: Acetic acid and hydrobromic acid are corrosive. Appropriate personal protective equipment (PPE) and materials of construction are essential.
-
Oxygen-Enriched Atmosphere: The use of compressed air or oxygen as the oxidant creates a potentially hazardous atmosphere. Measures to prevent leaks and ensure proper ventilation are crucial.
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure high-purity catalyst components are used.- Monitor catalyst concentration and add fresh catalyst as needed.[4]- Investigate the effect of reaction temperature and pressure on catalyst stability. |
| Incomplete Conversion | - Increase reaction time.- Optimize reaction temperature and pressure to enhance reaction kinetics.[4]- Ensure efficient mixing to improve contact between reactants and catalyst. |
| Byproduct Formation | - Analyze the reaction mixture to identify major byproducts.[3]- Adjust reaction conditions (temperature, catalyst ratio) to minimize side reactions.[1] |
| Product Loss During Workup | - Optimize the crystallization process to maximize product recovery.- Analyze mother liquor and wash streams for dissolved product. |
High Impurity Levels
| Potential Cause | Troubleshooting Steps |
| Inefficient Purification | - Screen different solvents and temperature profiles for crystallization.- Consider multi-stage crystallization or distillation for higher purity.[5]- For HPLC analysis issues, consult a troubleshooting guide for common problems. |
| Co-precipitation of Intermediates | - Adjust the cooling rate and agitation during crystallization to influence crystal size and purity.- Consider a washing step with a suitable solvent to remove surface impurities. |
| Formation of Colored Impurities | - Colored byproducts like fluorenones and anthraquinones can form.[2]- Optimize oxidation conditions to minimize their formation.- Consider a post-treatment step, such as hydrogenation, to decolorize the crude product. |
Experimental Protocols
Disclaimer: The following is a representative laboratory-scale protocol for the synthesis of a terephthalic acid derivative and should be adapted and optimized for the specific synthesis of this compound.
Representative Lab-Scale Synthesis of a Terephthalic Acid Derivative via Liquid-Phase Oxidation
Materials:
-
p-Xylene
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Hydrobromic acid (48% in water)
-
Glacial acetic acid
Equipment:
-
High-pressure autoclave reactor with a magnetic stirrer, temperature and pressure controllers, and a gas inlet.
-
Reflux condenser
-
Filtration apparatus (Büchner funnel, filter flask)
-
Drying oven
Procedure:
-
Charge the high-pressure autoclave with p-xylene, glacial acetic acid, cobalt(II) acetate tetrahydrate, and manganese(II) acetate tetrahydrate.
-
Seal the reactor and purge with nitrogen gas.
-
Add the hydrobromic acid promoter to the reaction mixture.
-
Pressurize the reactor with compressed air to the desired pressure (e.g., 15-30 bar).[1]
-
Heat the reactor to the target temperature (e.g., 175-225 °C) with vigorous stirring.[1]
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-4 hours), continuously supplying air to maintain the pressure.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the resulting slurry to collect the crude product.
-
Wash the crude product with fresh acetic acid and then with water.
-
Dry the purified product in an oven.
Data Presentation
Table 1: Typical Reaction Conditions for the AMOCO Process for Terephthalic Acid Production (as a reference for DMTA process development)
| Parameter | Typical Range | Reference |
| Temperature | 175 - 225 °C | [1] |
| Pressure | 15 - 30 bar | [1] |
| Solvent | Acetic Acid | [1] |
| Catalyst | Co(OAc)₂ / Mn(OAc)₂ | [1] |
| Promoter | HBr | [1] |
| Residence Time | 30 - 120 min | [2] |
Table 2: Expected Impact of Methyl Groups on DMTA Production Parameters Compared to Terephthalic Acid
| Parameter | Expected Impact | Rationale |
| Oxidation Rate | Potentially Slower | The electron-donating methyl groups might slightly deactivate the aromatic ring towards electrophilic attack by the catalyst, but could also activate the benzylic positions for radical abstraction. The net effect would need experimental determination. |
| Solubility | Higher in organic solvents | The non-polar methyl groups will increase the lipophilicity of the molecule, likely increasing its solubility in organic solvents like acetic acid compared to terephthalic acid. |
| Byproduct Profile | Different | The presence of methyl groups could lead to side reactions involving these groups, such as further oxidation or coupling reactions, resulting in a different byproduct profile compared to terephthalic acid synthesis.[3] |
| Crystallization Behavior | Altered | Changes in solubility and molecular symmetry due to the methyl groups will likely alter the crystallization kinetics and the optimal conditions for obtaining high-purity crystals. |
Mandatory Visualizations
Caption: Logical workflow for scaling up this compound production.
Caption: Probable reaction pathway for the synthesis of DMTA from p-xylene.
References
- 1. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US4342876A - Method for oxidation of p-xylene and method for preparing dimethylterephthalate - Google Patents [patents.google.com]
- 5. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
Technical Support Center: Synthesis of 2,5-Dimethylterephthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2,5-Dimethylterephthalic Acid. The primary focus is on the liquid-phase aerobic oxidation of p-xylene, a common method analogous to the industrial production of terephthalic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
| Issue ID | Problem Encountered | Potential Causes | Recommended Solutions |
| SR-001 | Low Yield of this compound | - Incomplete oxidation of intermediate products.- Suboptimal catalyst concentration or ratio.- Insufficient reaction temperature or pressure.- Short reaction time. | - Increase reaction time to allow for complete conversion of intermediates.[1][2]- Optimize the Co/Mn/Br catalyst ratio.[1][3]- Ensure the reaction temperature is within the optimal range (typically 175-225 °C for analogous reactions).[1][4]- Maintain sufficient oxygen partial pressure (1.5–3.0 MPa for analogous reactions).[1] |
| SR-002 | High Levels of Intermediate Impurities (e.g., 2,5-Dimethylbenzoic Acid, 4-Methyl-isophthalic Acid) | - Incomplete oxidation of one or both methyl groups.[3]- Catalyst deactivation. | - Increase the concentration of the bromine promoter to facilitate the oxidation of the intermediate methyl groups.[1][3]- Ensure the catalyst is fully dissolved and active; consider fresh catalyst preparation.- Increase reaction temperature and/or oxygen pressure to drive the reaction to completion.[4] |
| SR-003 | Formation of Colored Byproducts | - Over-oxidation and degradation of the aromatic ring.- "Solvent “combustion” at high temperatures.[5]- Presence of metallic impurities in the feedstock. | - Avoid excessively high reaction temperatures.- Ensure the purity of the p-xylene feedstock.- Implement a purification step, such as recrystallization or hydrogenation of the crude product.[3] |
| SR-004 | Precipitation of Catalyst | - Formation of insoluble metal oxides or hydroxides. | - Ensure the reaction medium (e.g., acetic acid) is of sufficient purity and concentration to maintain catalyst solubility. |
| SR-005 | Inconsistent Reaction Rates | - Poor mixing of reactants and catalyst.- Fluctuations in temperature or pressure. | - Ensure efficient stirring to maintain a homogeneous reaction mixture.- Utilize a robust temperature and pressure control system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via p-xylene oxidation?
The most prevalent side reactions involve the incomplete oxidation of the methyl groups, leading to the formation of intermediates such as 2,5-Dimethylbenzoic Acid and 4-Methyl-isophthalic Acid. Over-oxidation can also occur, resulting in the formation of carbon dioxide and colored degradation products.[3][5]
Q2: How does the catalyst system influence the formation of byproducts?
The Co/Mn/Br catalyst system is crucial for achieving high selectivity. Cobalt and manganese are the primary oxidation catalysts, while the bromide source acts as a promoter, facilitating the oxidation of the otherwise resistant methyl groups of the intermediate products. An improper ratio of these components can lead to a stall in the oxidation at the intermediate stages.[1][3]
Q3: What is the role of the solvent in minimizing side reactions?
Acetic acid is the most commonly used solvent and it plays a critical role in dissolving the reactants and the catalyst system, ensuring a homogeneous reaction medium. It also influences the solubility of the product and intermediates. "Solvent combustion" can become a side reaction at very high temperatures, leading to yield loss and impurity formation.[5]
Q4: Can reaction conditions be modified to favor the formation of this compound?
Yes, optimizing reaction conditions is key. Higher temperatures and pressures generally favor more complete oxidation to the desired dicarboxylic acid, but excessive conditions can lead to degradation. A careful balance of temperature, pressure, catalyst concentration, and reaction time is necessary to maximize yield and purity.[1][4]
Q5: What are the recommended purification methods for crude this compound?
Common purification techniques include:
-
Recrystallization: Dissolving the crude product in a suitable solvent and allowing it to crystallize, leaving impurities in the mother liquor.
-
Hydrogenation: A catalytic process that can reduce certain impurities, like partially oxidized intermediates, to more easily separable forms. This is a common method for purifying crude terephthalic acid.[3]
-
Esterification followed by distillation: The crude acid can be converted to its dimethyl ester, which can then be purified by fractional distillation before being hydrolyzed back to the pure acid.
Experimental Protocols
Generalized Protocol for Liquid-Phase Oxidation of p-Xylene
Disclaimer: This is a generalized protocol based on the well-established Amoco process for terephthalic acid synthesis and should be adapted and optimized for the synthesis of this compound.
-
Reactor Setup: A high-pressure reactor equipped with a stirrer, gas inlet, condenser, and temperature and pressure controls is charged with glacial acetic acid.
-
Catalyst Introduction: The catalyst components, typically cobalt (II) acetate, manganese (II) acetate, and a bromide source (e.g., sodium bromide or hydrobromic acid), are added to the acetic acid and dissolved with stirring.
-
Reactant Addition: p-Xylene is added to the reactor.
-
Reaction Conditions: The reactor is sealed and pressurized with compressed air or a mixture of oxygen and an inert gas to the desired pressure (e.g., 1.5-3.0 MPa). The mixture is then heated to the target temperature (e.g., 175-225 °C) with vigorous stirring.[1]
-
Reaction Monitoring: The reaction progress can be monitored by sampling the liquid phase and analyzing for the disappearance of p-xylene and the formation of intermediates and the final product using techniques like HPLC.
-
Product Isolation: After the reaction is complete, the reactor is cooled, and the pressure is released. The solid product, which precipitates out of the acetic acid upon cooling, is collected by filtration.
-
Purification: The crude this compound is washed with fresh acetic acid and then water, and dried. Further purification can be performed as described in the FAQs.
Data Presentation
Table 1: Typical Reaction Parameters for Analogous p-Xylene Oxidation
| Parameter | Typical Range | Reference(s) |
| Temperature | 175 - 225 °C | [1][4] |
| Pressure | 1.5 - 3.0 MPa | [1] |
| Solvent | Glacial Acetic Acid | [1][3] |
| Catalyst System | ||
| Cobalt (II) Acetate | Varies, often in combination with Mn | [1][3] |
| Manganese (II) Acetate | Varies, often in combination with Co | [1][3] |
| Bromide Source (e.g., NaBr, HBr) | Promoter concentration is critical | [1] |
| p-Xylene:Solvent Ratio (w/w) | 1:3 to 1:5 | - |
| Reaction Time | 1 - 4 hours | [2] |
Visualizations
Caption: Main oxidation pathways to this compound.
Caption: Key side reactions in this compound synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Catalysts for 2,5-Dimethylterephthalic Acid Polymerization
Welcome to the technical support center for the polymerization of 2,5-Dimethylterephthalic Acid (DMTA). This resource is designed for researchers and scientists to address common challenges and provide guidance on optimizing catalyst systems for successful polyester synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key stages in the polymerization of this compound?
A1: The polymerization of DMTA, similar to other dimethyl esters like DMT, is a step-growth polymerization that typically occurs in two main stages:
-
Transesterification (or Ester Interchange): DMTA reacts with a diol (commonly ethylene glycol or butanediol) in the presence of a catalyst. This reaction forms a primary monomer, such as bis(2-hydroxyethyl)-2,5-dimethylterephthalate, and releases methanol as a byproduct. Removing methanol by distillation drives the reaction forward.[1]
-
Polycondensation: The resulting monomers and oligomers are heated to higher temperatures under a high vacuum.[2] A second catalyst is often used to facilitate this stage. The reaction joins the oligomers into long polymer chains, eliminating the diol as a byproduct, which is removed by the vacuum system to achieve a high molecular weight polymer.[3]
Q2: What types of catalysts are typically used for DMTA polymerization?
A2: A two-catalyst system is common.
-
For Transesterification: Metal salts of weak acids are preferred. Common examples include zinc acetate, manganese acetate, and cobalt acetate.[1]
-
For Polycondensation: Antimony compounds, such as antimony(III) oxide (Sb₂O₃), have been traditionally used.[2] Modern systems often employ organotitanium compounds (e.g., tetrabutyl titanate) or tin-based catalysts, which can offer higher activity and result in polymers with less coloration.[4]
Q3: Why is a two-catalyst system often necessary?
A3: The two stages of the reaction have different catalytic requirements. Transesterification catalysts are effective at moderate temperatures for the initial monomer formation. However, they may not be sufficiently active or could promote thermal degradation at the higher temperatures required for polycondensation.[5][6] A dedicated polycondensation catalyst is designed to be highly active under high temperature and vacuum conditions to build high molecular weight chains efficiently.
Q4: What are the most critical parameters to control for successful polymerization?
A4: Beyond catalyst selection, the most critical parameters are:
-
Temperature: Each stage requires a specific temperature profile to balance reaction rate with preventing side reactions and thermal degradation.[5]
-
Pressure (Vacuum): A high vacuum during polycondensation is essential for the efficient removal of the diol byproduct, which is necessary to achieve a high degree of polymerization.[3]
-
Monomer Purity and Stoichiometry: Step-growth polymerization is highly sensitive to impurities and deviations from a precise 1:1 functional group ratio (after the initial transesterification), which can severely limit the final molecular weight.[1]
-
Mixing: Efficient mixing is crucial, especially as the viscosity of the polymer melt increases, to ensure uniform heat distribution and facilitate the removal of byproducts.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Problem 1: Low Final Polymer Molecular Weight
| Possible Cause | Recommended Solution |
| Impure Monomers or Solvents | Impurities with monofunctional groups can act as chain terminators. Ensure both DMTA and the diol are of high purity (≥99%). Recrystallize or distill monomers if necessary.[7] |
| Incorrect Stoichiometry | A slight excess of one monomer limits chain growth. Perform accurate mass or molar calculations and use high-precision balances. Ensure complete transfer of all reagents.[1] |
| Inefficient Byproduct Removal | The accumulation of methanol (in stage 1) or diol (in stage 2) will inhibit the reaction from reaching completion. Ensure the distillation/vacuum system is leak-free and operating efficiently. A deep vacuum (<1 Torr) is critical for the final polycondensation stage.[1][3] |
| Inactive or Insufficient Catalyst | The catalyst may have degraded or the concentration may be too low. Use a fresh, active catalyst and optimize its concentration. For polycondensation, ensure the catalyst is effective at high temperatures. |
| Premature Polymer Precipitation | If the growing polymer chain becomes insoluble in the reaction medium, polymerization will stop. Consider adjusting the solvent system or increasing the reaction temperature to maintain solubility. |
Problem 2: Polymer Has a Yellow or Dark Discoloration
| Possible Cause | Recommended Solution |
| Thermal Degradation | The polymer is being held at too high a temperature for too long. Optimize the temperature profile to be as low as possible while maintaining a reasonable reaction rate. Minimize the total reaction time at the highest temperature.[5] |
| Oxygen Contamination | The presence of oxygen at high temperatures can cause oxidative degradation and color formation. Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., Nitrogen, Argon) before heating and a slight positive pressure is maintained. |
| Catalyst-Induced Coloration | Some catalysts, particularly certain titanium compounds, can impart a yellow tint to the final polymer.[4] Consider switching to a catalyst known for low color formation, such as certain antimony or tin-based catalysts, or newer specialized organotitanates. |
| Side Reactions | Undesirable side reactions can produce color-forming byproducts.[6] Ensure monomer purity and optimal reaction conditions to minimize these reactions. |
Problem 3: Reaction Rate is Too Slow
| Possible Cause | Recommended Solution |
| Low Reaction Temperature | The reaction kinetics are highly temperature-dependent. Verify that the internal reaction temperature (not just the heating mantle setting) is within the optimal range for the current reaction stage.[5] |
| Insufficient Catalyst Activity/Concentration | The catalyst concentration may be below the optimal level. Perform a concentration optimization study. A typical starting point for metal acetate catalysts is 200-500 ppm based on the weight of DMTA. If the catalyst is inherently not active enough, select a more reactive one.[8][9] |
| Poor Mixing | As viscosity builds, poor mixing can lead to localized temperature gradients and inefficient byproduct removal. Ensure the stirring mechanism is robust enough to handle the high viscosity of the polymer melt. |
Data Presentation: Typical Parameters
The following tables provide typical starting parameters for DMTA polymerization with ethylene glycol. Optimization will be required for specific systems and target polymer properties.
Table 1: Typical Reaction Conditions for DMTA Polymerization
| Parameter | Stage 1: Transesterification | Stage 2: Polycondensation |
| Temperature | 160°C – 220°C (gradual increase) | 240°C – 280°C |
| Pressure | Atmospheric (with N₂ flow) | High Vacuum (< 1 Torr / 133 Pa) |
| Time | 2 – 4 hours (or until methanol evolution ceases) | 3 – 6 hours |
| Byproduct Removed | Methanol | Ethylene Glycol |
Table 2: Common Catalysts and Typical Concentrations
| Stage | Catalyst Type | Example | Typical Concentration (ppm by weight of DMTA) |
| Transesterification | Metal Acetate | Zinc Acetate (Zn(OAc)₂) | 200 - 500 |
| Polycondensation | Antimony Compound | Antimony(III) Oxide (Sb₂O₃) | 250 - 400 |
| Polycondensation | Organotitanate | Tetrabutyl Titanate (TBT) | 100 - 400 |
| Polycondensation | Tin Compound | Dibutyltin(IV) Oxide (DBTO) | 200 - 500 |
Experimental Protocols
Protocol 1: General Two-Stage Polymerization of DMTA with Ethylene Glycol
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, inert gas (N₂) inlet, a distillation column leading to a condenser and collection flask, and a connection for a high-vacuum pump. Ensure all glassware is meticulously dried.
-
Charging Reagents: Charge the reactor with this compound (1.0 mol) and Ethylene Glycol (2.2 mol, a 10% molar excess).
-
Inerting: Purge the system with dry nitrogen for at least 30 minutes to remove all oxygen. Maintain a gentle nitrogen flow.
-
Transesterification:
-
Add the transesterification catalyst (e.g., 300 ppm Zinc Acetate).
-
Begin stirring and gradually heat the mixture to ~160°C.
-
Over 2-3 hours, slowly increase the temperature to 220°C. During this time, methanol will distill from the reaction mixture.
-
Continue heating until approximately 95% of the theoretical amount of methanol has been collected.
-
-
Polycondensation:
-
Add the polycondensation catalyst (e.g., 350 ppm Antimony(III) Oxide).
-
Gradually increase the temperature to 275°C.
-
Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 Torr over about 1 hour. Be cautious to avoid excessive foaming.
-
Continue the reaction under high vacuum and at 275°C for 3-5 hours. Ethylene glycol will be collected in a cold trap. The viscosity of the melt will increase significantly, which can be monitored by the torque on the mechanical stirrer.
-
-
Termination and Recovery:
-
Discontinue heating and break the vacuum by introducing nitrogen.
-
Extrude or carefully remove the hot polymer melt from the reactor.
-
Allow the polymer to cool to room temperature, after which it can be pelletized or ground for analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jinzongmachinery.com [jinzongmachinery.com]
- 6. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Concentration of Catalyst (BF3-Diethyl Etherate) on Synthesis of Polyester From Palm Fatty Acid Distillate (PFAD) | Manurung | International Journal of Science and Engineering [ejournal.undip.ac.id]
Technical Support Center: Controlling Molecular Weight in Polyesters from 2,5-Dimethylterephthalic Acid
Welcome to the Technical Support Center for the synthesis of polyesters from 2,5-Dimethylterephthalic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during polymerization, with a specific focus on controlling polymer molecular weight.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyesters from this compound, providing potential causes and recommended solutions.
Issue 1: Low Molecular Weight of the Final Polyester
Q1: My polymerization reaction is consistently yielding polyesters with a low molecular weight. What are the primary factors I should investigate?
Achieving a high molecular weight is often a primary goal in polyester synthesis. Low molecular weight can stem from several factors throughout the experimental process. The key areas to scrutinize are monomer purity, stoichiometry of the reactants, efficiency of byproduct removal, reaction conditions (temperature and time), and the choice and concentration of the catalyst. A systematic approach to troubleshooting is crucial to pinpoint the root cause of the issue.
Q2: How critical is the purity of this compound and the diol, and what are the recommended purification methods?
Monomer purity is of utmost importance for achieving a high molecular weight in polycondensation reactions. Impurities can act as chain terminators, leading to a premature cessation of polymer chain growth and a significant reduction in the final molecular weight. It is highly recommended to use monomers with a purity of at least 99%.
Troubleshooting Steps & Recommendations:
-
Verify Purity: Always confirm the purity of the monomers as stated by the supplier. If the purity is questionable or if the monomers have been stored for an extended period, purification is advised.
-
Purification of this compound: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a common and effective method for purifying dicarboxylic acids.
-
Purification of Diols: Diols can be purified by distillation, often under reduced pressure to prevent thermal degradation. It is also crucial to ensure the diol is dry, as water can negatively impact the polymerization reaction.
Q3: I suspect my monomer stoichiometry is off. How can I ensure an accurate molar ratio, and what is the impact of an imbalance?
An exact equimolar ratio of the dicarboxylic acid (or its diester) and the diol is critical for achieving a high molecular weight. Any deviation from a 1:1 molar ratio will result in an excess of one type of functional group at the end of the polymerization, which limits the final chain length.
Troubleshooting Steps & Recommendations:
-
Accurate Weighing: Use a calibrated analytical balance to weigh the monomers.
-
Molar Mass Calculation: Double-check the molar mass calculations for both this compound and the diol being used.
-
Excess Diol in Practice: In melt polymerization, a slight excess of the diol (e.g., 1.1 to 1.5 molar equivalents) is often used in the initial stage. This is to compensate for the potential loss of the more volatile diol during the high-temperature reaction, especially under vacuum. The excess diol is then removed during the polycondensation stage.
Q4: My polymer looks discolored (yellow to brown) after the reaction. What causes this, and how can I prevent it?
Discoloration of polyesters synthesized at high temperatures is a common issue, often attributed to thermal degradation and oxidation of the polymer or residual monomers.
Troubleshooting Steps & Recommendations:
-
Inert Atmosphere: Ensure the polymerization is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to minimize oxidation.
-
Optimize Reaction Temperature: While high temperatures are necessary to drive the reaction, excessive heat can lead to degradation. It is crucial to find the optimal temperature range for the specific polyester system.
-
Use of Antioxidants: The addition of a small amount of a phenolic antioxidant, such as Irganox 1010, can help to mitigate oxidative degradation and reduce discoloration.
-
Catalyst Choice: Some catalysts can contribute to discoloration. For example, certain titanium-based catalysts can cause yellowing. Experimenting with different catalysts or using a co-catalyst system can sometimes alleviate this issue.
Q5: The viscosity of my reaction mixture increases significantly, and I observe gel formation. What is happening, and how can I avoid it?
Gel formation, or cross-linking, in what is expected to be a linear polyester synthesis is a serious issue that leads to an insoluble and intractable material.[1]
Troubleshooting Steps & Recommendations:
-
Monomer Purity: Impurities with more than two functional groups can act as cross-linking agents. Ensure the purity of your this compound and diol.
-
Side Reactions at High Temperatures: At very high temperatures, side reactions that can lead to branching and cross-linking may occur. Carefully control the reaction temperature and avoid prolonged reaction times at the highest temperatures.
-
Catalyst Activity: Some catalysts, under certain conditions, can promote side reactions. Evaluate the catalyst concentration and type.
Frequently Asked Questions (FAQs)
Q6: What is the general two-stage process for synthesizing polyesters from this compound?
The synthesis of polyesters from a dicarboxylic acid and a diol is typically a two-stage process conducted at high temperatures, known as melt polycondensation.
-
Esterification: In the first stage, this compound and a diol are heated in the presence of a catalyst. This reaction forms low molecular weight oligomers and releases water as a byproduct. This stage is typically carried out at temperatures ranging from 180 to 220°C under an inert atmosphere.
-
Polycondensation: In the second stage, the temperature is further increased (typically to 240-280°C), and a high vacuum is applied. The vacuum helps to remove the water and any excess diol, which drives the equilibrium towards the formation of a high molecular weight polymer. The viscosity of the reaction mixture increases significantly during this stage.
Q7: What are the most common catalysts used for the polymerization of this compound, and how do I choose the right one?
A variety of catalysts can be used for polyester synthesis. The choice of catalyst can influence the reaction rate, molecular weight, and color of the final polymer.
| Catalyst Type | Example(s) | Typical Concentration (mol% relative to diacid) | Advantages | Disadvantages |
| Antimony-based | Antimony(III) oxide (Sb₂O₃) | 0.01 - 0.05 | Highly effective for achieving high molecular weight. | Can lead to a grayish tint in the polymer. |
| Titanium-based | Tetrabutyl titanate (TBT) | 0.01 - 0.1 | Very active catalysts, leading to faster reaction times. | Can cause yellowing of the polymer and may promote side reactions at high temperatures. |
| Tin-based | Dibutyltin oxide (DBTO) | 0.05 - 0.2 | Good activity and can result in colorless polymers. | Can be less effective than antimony or titanium catalysts in achieving very high molecular weights. |
| Acid Catalysts | p-Toluenesulfonic acid (PTSA) | 0.1 - 0.5 | Effective, particularly in solution polymerization. | Can cause degradation of the polymer at high temperatures. |
Recommendation: For achieving high molecular weight in the melt polycondensation of this compound, antimony(III) oxide is a good starting point. If polymer color is a critical concern, a tin-based catalyst may be a better choice.
Q8: How does the structure of this compound, with its methyl groups, potentially affect the polymerization process compared to terephthalic acid?
The two methyl groups on the aromatic ring of this compound can have several effects on the polymerization and the properties of the resulting polyester:
-
Steric Hindrance: The methyl groups may introduce some steric hindrance around the carboxylic acid groups, which could potentially slow down the reaction rate compared to the polymerization of the unsubstituted terephthalic acid. This might necessitate slightly higher reaction temperatures or longer reaction times.
-
Solubility: The methyl groups can increase the solubility of the monomer and the resulting oligomers in the reaction medium, which could be beneficial, particularly in the initial stages of the polymerization.
-
Polymer Properties: The presence of the methyl groups will make the polymer chain less regular and may disrupt the packing of the polymer chains. This will likely lead to a lower melting point and a lower degree of crystallinity in the final polyester compared to its counterpart made from terephthalic acid.
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound and a Diol (e.g., 1,4-Butanediol)
This protocol provides a general procedure. Optimal conditions (temperatures, times, catalyst concentration) may need to be determined empirically.
Materials:
-
This compound (high purity)
-
1,4-Butanediol (high purity, anhydrous)
-
Antimony(III) oxide (catalyst)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet connected to a condenser and a collection flask.
-
Charging the Reactor: Charge the reactor with this compound, 1,4-Butanediol (in a 1:1.2 molar ratio), and antimony(III) oxide (0.05 mol% based on the diacid).
-
Esterification Stage:
-
Start a slow stream of nitrogen or argon through the reactor.
-
Begin stirring and gradually heat the reaction mixture to 190-210°C.
-
Maintain this temperature for 2-4 hours. Water will distill from the reaction mixture and be collected in the receiving flask. The reaction mixture should become clear.
-
-
Polycondensation Stage:
-
Increase the temperature of the reaction mixture to 240-260°C.
-
Gradually apply a vacuum, reducing the pressure to below 1 mmHg.
-
Continue the reaction under high vacuum and at high temperature for another 3-5 hours. The viscosity of the melt will increase significantly, which can be observed by the increased torque on the mechanical stirrer.
-
-
Recovery:
-
Once the desired viscosity is reached, stop the heating and stirring.
-
Allow the reactor to cool to room temperature under a nitrogen or argon atmosphere.
-
The solid polyester can then be removed from the reactor.
-
Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized polyester (e.g., 2-3 mg) in a suitable solvent (e.g., chloroform or a mixture of chloroform and hexafluoroisopropanol) to a concentration of approximately 1 mg/mL.
-
Filtration: Filter the polymer solution through a 0.45 µm PTFE syringe filter to remove any insoluble material.
-
GPC Analysis: Inject the filtered sample into a GPC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) detector.
-
Calibration: Use a set of narrow molecular weight polystyrene standards to generate a calibration curve.
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polyester sample relative to the polystyrene standards.
Data Presentation
The following table provides a template for recording experimental data to systematically investigate the effect of various parameters on the molecular weight of polyesters derived from this compound.
| Experiment ID | Diol | Molar Ratio (Diacid:Diol) | Catalyst | Catalyst Conc. (mol%) | Esterification Temp. (°C) | Esterification Time (h) | Polycondensation Temp. (°C) | Polycondensation Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| Example 1 | 1,4-Butanediol | 1:1.2 | Sb₂O₃ | 0.05 | 200 | 3 | 250 | 4 | Data | Data | Data |
| Example 2 | Ethylene Glycol | 1:1.2 | TBT | 0.05 | 200 | 3 | 250 | 4 | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
Visualizations
Caption: Experimental workflow for the synthesis of polyesters from this compound.
Caption: Troubleshooting flowchart for addressing low molecular weight in polyester synthesis.
References
Technical Support Center: 2,5-Dimethylterephthalic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving 2,5-Dimethylterephthalic Acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete oxidation of the starting material (e.g., p-xylene). | - Ensure sufficient reaction time and temperature. - Optimize catalyst concentration (e.g., Co/Mn salts). - Maintain adequate oxygen or air pressure during oxidation. |
| Side reactions forming byproducts. | - Carefully control reaction temperature to minimize side reactions like decarboxylation. - Use of promoters (e.g., bromide ions) can enhance selectivity.[1] | |
| Product Discoloration (Yellowish or Brownish Tint) | Formation of colored impurities, such as fluorenone derivatives. | - Conduct the reaction under an inert atmosphere to prevent oxidative side reactions. - Purification through recrystallization from a suitable solvent (e.g., acetic acid, DMF). |
| Presence of residual catalyst. | - Thoroughly wash the product with appropriate solvents to remove catalyst residues. | |
| Incomplete Reaction or Stalling | Deactivation of the catalyst. | - Consider adding a fresh portion of the catalyst. - Ensure the absence of catalyst poisons in the reaction mixture. |
| Insufficient mixing. | - For heterogeneous reactions, ensure vigorous stirring to maintain good contact between reactants and catalyst. | |
| Difficulty in Product Isolation and Purification | Poor precipitation of the product. | - Adjust the pH of the solution to the isoelectric point of this compound to maximize precipitation. - Cool the reaction mixture slowly to encourage the formation of larger, more easily filterable crystals. |
| Presence of soluble impurities. | - Wash the crude product with a solvent in which the impurities are soluble but the desired product is not. - Consider converting the crude acid to its dimethyl ester (2,5-Dimethylterephthalate) for purification via distillation or recrystallization, followed by hydrolysis back to the acid.[1] | |
| Formation of Intermediate Byproducts (e.g., p-toluic acid, 4-carboxybenzaldehyde analogs) | Incomplete oxidation of one or both methyl groups. | - Increase the oxidant concentration or reaction time. - Optimize the catalyst system to ensure complete oxidation. The oxidation of the second methyl group is often the slower step.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common industrial method for producing terephthalic acid analogs is the liquid-phase air oxidation of the corresponding p-xylene derivative. This process typically employs a catalyst system, most notably the Mid-Century/AMOCO process which uses cobalt and manganese salts with a bromide promoter in an acetic acid solvent.[3]
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities include partially oxidized products such as the corresponding analogs of p-toluic acid and 4-carboxybenzaldehyde (4-CBA). Other byproducts can arise from side reactions, leading to colored impurities like fluorenones.[2]
Q3: How can I effectively purify crude this compound?
A3: Purification can be challenging due to the high melting point and low solubility of the acid in many common solvents. Effective methods include:
-
Recrystallization: Using a high-boiling point solvent like acetic acid or N,N-dimethylformamide (DMF).
-
Esterification-Purification-Hydrolysis: A common industrial strategy involves converting the crude acid to its dimethyl ester, which is more amenable to purification by distillation or recrystallization. The purified ester is then hydrolyzed back to the pure acid.[1]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: The purity of this compound can be assessed using techniques such as:
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Melting Point Analysis (note: it sublimes at high temperatures)
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of p-Xylene (Illustrative Laboratory Scale)
Materials:
-
p-Xylene
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide
-
Glacial acetic acid
-
Pressurized reaction vessel (autoclave) with stirring and gas inlet/outlet
-
Oxygen or compressed air source
Procedure:
-
Charge the reaction vessel with p-xylene, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.
-
Seal the reactor and purge with nitrogen gas.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 175-225 °C).
-
Introduce compressed air or oxygen to the desired pressure (e.g., 15-30 bar).
-
Maintain the reaction at the set temperature and pressure for the specified duration, monitoring the uptake of oxygen.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The crude this compound will precipitate out of the acetic acid solution.
-
Collect the solid product by filtration and wash with fresh acetic acid, followed by water to remove residual catalysts and solvent.
-
Dry the product under vacuum.
Protocol 2: Purification of this compound via its Dimethyl Ester
Part A: Esterification
-
Suspend the crude this compound in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure.
-
Extract the resulting dimethyl 2,5-dimethylterephthalate into an organic solvent (e.g., dichloromethane), wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent to obtain the crude ester.
Part B: Purification of the Ester
-
Purify the crude dimethyl 2,5-dimethylterephthalate by either recrystallization from a suitable solvent (e.g., methanol) or by vacuum distillation.
Part C: Hydrolysis
-
Dissolve the purified dimethyl 2,5-dimethylterephthalate in an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux to effect hydrolysis of the ester groups.
-
After the reaction is complete, cool the solution and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the pure this compound.
-
Collect the purified product by filtration, wash with deionized water, and dry under vacuum.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: General troubleshooting workflow for synthesis issues.
References
Technical Support Center: Synthesis of 2,5-Dimethylterephthalic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield of 2,5-Dimethylterephthalic Acid (DMTA) synthesis. The primary route discussed is the liquid-phase aerobic oxidation of durene (1,2,4,5-tetramethylbenzene), a process analogous to the industrial synthesis of terephthalic acid from p-xylene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (DMTA)? A1: The most common and industrially analogous method is the liquid-phase catalytic oxidation of durene (1,2,4,5-tetramethylbenzene) using air or pure oxygen as the oxidant. This reaction is typically carried out in an acetic acid solvent at elevated temperatures and pressures, utilizing a heavy metal catalyst system, often composed of cobalt and manganese salts with a bromine promoter.
Q2: What is the primary challenge in synthesizing DMTA from durene? A2: The primary challenge is achieving selective oxidation. Durene has four methyl groups, and the goal is to oxidize only the methyl groups at positions 1 and 4, leaving the methyl groups at positions 2 and 5 intact. Over-oxidation is a significant risk, which can lead to the formation of trimellitic acids or pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid), drastically reducing the yield of the desired product.[1]
Q3: Why is a cobalt-manganese-bromine catalyst system typically used? A3: This multi-component catalyst system, widely used in similar aromatic oxidations like the AMOCO process for terephthalic acid, is effective at initiating and propagating the free-radical oxidation of methyl groups on the benzene ring.[2] Cobalt and manganese ions cycle between their higher and lower oxidation states to facilitate the reaction with oxygen, while the bromide promoter helps to generate the initial radicals from the hydrocarbon.[2]
Q4: What are the main intermediates and byproducts in this synthesis? A4: Key intermediates include compounds where only one methyl group is partially or fully oxidized, such as 2,4,5-trimethylbenzoic acid and 4-formyl-2,5-dimethylbenzoic acid. The most significant byproduct from over-oxidation is pyromellitic acid.[1] Other byproducts can arise from reactions with the solvent or from incomplete oxidation.
Q5: How can I purify the crude this compound product? A5: DMTA has low solubility in many common solvents, which can be used for purification. A common method is recrystallization from a suitable solvent, such as acetic acid or an aqueous mixture. Washing the crude product with hot water can remove more soluble impurities. For higher purity, techniques like sublimation or conversion to the dimethyl ester followed by distillation and subsequent hydrolysis back to the diacid can be employed.
Troubleshooting Guide
Issue 1: Low or No Yield of DMTA
-
Question: My reaction resulted in a very low yield of the desired this compound. What are the potential causes?
-
Answer:
-
Inactive Catalyst: The cobalt and manganese catalysts may not be in their active oxidation states. Ensure proper catalyst preparation and handling. The presence of water can sometimes affect catalyst activity.
-
Insufficient Temperature or Pressure: The oxidation of methyl groups on an aromatic ring requires significant energy input. If the temperature or pressure is too low, the reaction rate will be negligible. Typical conditions for analogous reactions are in the range of 175-225 °C and 15-30 bar.[3]
-
Poor Oxygen Mass Transfer: The reaction is dependent on the efficient transfer of oxygen from the gas phase to the liquid phase. Ensure vigorous stirring and a sufficient flow rate of air or oxygen to prevent the reaction from becoming mass-transfer limited.
-
Presence of Inhibitors: Certain impurities in the durene starting material or the solvent can act as radical scavengers, inhibiting the free-radical chain reaction. Ensure the purity of your reagents.
-
Issue 2: High Proportion of Byproducts (Over-oxidation)
-
Question: My product contains a significant amount of pyromellitic acid. How can I improve the selectivity for DMTA?
-
Answer:
-
Reduce Reaction Time: Over-oxidation is a time-dependent process. The longer the reaction runs after the formation of DMTA, the more likely it is that the remaining methyl groups will be oxidized. Conduct time-course studies to find the optimal reaction duration that maximizes DMTA yield before significant over-oxidation occurs.
-
Lower Reaction Temperature: High temperatures accelerate all reactions, including the undesirable oxidation of the remaining methyl groups. A slight reduction in temperature may improve selectivity, although it might also decrease the overall reaction rate.
-
Adjust Catalyst Concentration: The ratio of cobalt, manganese, and bromine can influence selectivity. A lower concentration of the bromide promoter might reduce the aggressiveness of the oxidation, potentially favoring the formation of the dicarboxylic acid over the tetracarboxylic acid. This requires careful optimization.
-
Issue 3: Product is Discolored (Yellow or Brown)
-
Question: The isolated DMTA powder is off-white or brownish instead of pure white. What causes this discoloration and how can it be removed?
-
Answer:
-
Formation of Colored Byproducts: The discoloration is often due to the presence of small amounts of polymeric or condensed aromatic byproducts formed under the harsh reaction conditions.
-
Residual Catalyst: Traces of the cobalt (often pink or blue) and manganese (often brown) catalysts can be trapped in the product crystals.
-
Purification Steps:
-
Thorough Washing: Wash the crude product extensively with hot deionized water and then with a suitable solvent to remove colored impurities and residual catalyst salts.
-
Recrystallization: Recrystallize the crude DMTA from a solvent like glacial acetic acid or N,N-Dimethylformamide (DMF).
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Filter the hot solution to remove the carbon before allowing the product to crystallize.
-
-
Experimental Protocols
Protocol: Liquid-Phase Oxidation of Durene to this compound
Disclaimer: This protocol is based on established principles for the oxidation of alkylbenzenes (e.g., the AMOCO process) and should be adapted and optimized for specific laboratory equipment and safety procedures.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Glacial Acetic Acid (solvent)
-
Cobalt(II) acetate tetrahydrate
-
Manganese(II) acetate tetrahydrate
-
Sodium bromide (promoter)
-
High-pressure reactor (e.g., Parr autoclave) equipped with a gas inlet, mechanical stirrer, thermocouple, and pressure gauge.
-
Compressed air or oxygen cylinder
Procedure:
-
Reactor Charging: To a high-pressure reactor, add durene, glacial acetic acid (as the solvent), cobalt(II) acetate, manganese(II) acetate, and sodium bromide. A typical molar ratio might be Durene:Co:Mn:Br of 100:1:1:2, in a solvent volume that is 5-10 times the mass of durene.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen to remove any residual air before heating.
-
Heating and Pressurization: Begin stirring and heat the reactor to the target temperature (e.g., 180-200°C). Once at temperature, pressurize the reactor with compressed air or an oxygen/nitrogen mixture to the desired pressure (e.g., 20 bar).
-
Reaction: Maintain the temperature and pressure for the desired reaction time (e.g., 2-4 hours). The reaction is exothermic, so careful temperature control is crucial. Monitor the pressure; a drop may indicate oxygen consumption.
-
Cooling and Depressurization: After the reaction period, stop the heating and allow the reactor to cool to room temperature. Once cooled, slowly and carefully vent the excess pressure.
-
Product Isolation: Open the reactor and transfer the resulting slurry to a filtration apparatus. The solid crude product will be a white or off-white powder.
-
Washing: Wash the filtered cake sequentially with hot acetic acid and then several times with hot deionized water to remove residual catalyst and other soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Analysis: Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.
Data Presentation
Table 1: Illustrative Data for Optimizing DMTA Yield
| Run | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Durene Conversion (%) | DMTA Selectivity (%) | DMTA Yield (%) | Primary Byproduct |
| 1 | 170 | 15 | 3 | 65 | 85 | 55.3 | Intermediates |
| 2 | 190 | 15 | 3 | 85 | 80 | 68.0 | Intermediates |
| 3 | 190 | 25 | 3 | 95 | 75 | 71.3 | Pyromellitic Acid |
| 4 | 190 | 25 | 2 | 80 | 88 | 70.4 | Intermediates |
| 5 | 210 | 25 | 2 | >99 | 60 | ~60 | Pyromellitic Acid |
Analysis:
-
Increasing temperature and pressure (Run 1 vs. Run 3) generally increases conversion but may decrease selectivity due to over-oxidation.
-
Optimizing reaction time is crucial. A shorter time (Run 4 vs. Run 3) can improve selectivity by minimizing byproduct formation, even at the cost of slightly lower conversion.
-
Very high temperatures (Run 5) can lead to a significant drop in selectivity, making it a critical parameter to control.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in DMTA synthesis.
References
- 1. US2509855A - Conversion of durene to carboxylic acids - Google Patents [patents.google.com]
- 2. Optimization of electrochemical and peroxide-driven oxidation of styrene with ultrathin polyion films containing cytochrome P450cam and myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
effect of reaction temperature on 2,5-Dimethylterephthalic Acid polymerization
This technical support center provides essential guidance for researchers, scientists, and professionals working on the polymerization of 2,5-Dimethylterephthalic Acid (DMTA). Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on the critical role of reaction temperature.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the melt polymerization of this compound, typically with a diol like ethylene glycol. The process is analogous to PET synthesis and involves two main stages: esterification and polycondensation.[1]
| Symptom / Question | Possible Cause & Explanation | Recommended Solution |
| Why is my polymer's molecular weight too low or the intrinsic viscosity not increasing? | Insufficient Temperature: The reaction kinetics are too slow at lower temperatures, preventing the polymer chains from reaching the desired length. This is especially critical during the high-vacuum polycondensation stage, where ethylene glycol removal is essential for chain extension.[1] Poor Byproduct Removal: The forward reaction is equilibrium-limited. Water (from esterification) or methanol (if using a dimethyl ester) must be efficiently removed to drive the reaction toward high molecular weight polymer formation.[1] Premature Catalyst Deactivation: If a stabilizer (e.g., phosphoric acid) is added too early or at too high a concentration, it can deactivate the polycondensation catalyst. | Optimize Temperature Profile: Ensure the esterification temperature is sufficient to facilitate the initial reaction and water removal (typically 190-250°C). For polycondensation, gradually increase the temperature to a higher range (e.g., 260-280°C) to maintain a molten state as viscosity increases and facilitate byproduct diffusion.[2] Improve Vacuum & Agitation: During polycondensation, apply a high vacuum (<1 mbar) to effectively remove the ethylene glycol byproduct.[2] Ensure efficient stirring to increase the surface area of the melt and prevent localized overheating. Review Catalyst/Stabilizer Protocol: Add stabilizers only after the initial esterification stage is complete and just before starting the high-temperature polycondensation. |
| The final polymer is yellow or discolored. What causes this? | Thermal Degradation: Excessively high reaction temperatures during the polycondensation stage can cause the polymer chains to break down, leading to the formation of chromophores and a yellow appearance.[1] Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation of the polymer. Catalyst Residue: Some transesterification catalysts, if not properly sequestered, can promote thermal degradation during the high-temperature polycondensation step.[1] | Strict Temperature Control: Do not exceed the optimal polycondensation temperature. A typical upper limit for similar polyester systems is around 280-285°C.[1][2] Maintain Inert Atmosphere: Ensure the reactor is continuously purged with an inert gas like nitrogen or argon throughout the entire process, especially during heating ramps.[2] Use a Stabilizer: After the esterification stage, add a thermal stabilizer like triphenyl phosphate or phosphoric acid to sequester the initial catalyst and prevent it from causing degradation at higher temperatures.[2] |
| How does reaction temperature affect the two main stages of polymerization? | Esterification Stage: In this initial phase, this compound reacts with the diol (e.g., ethylene glycol). The temperature needs to be high enough to ensure a reasonable reaction rate and to efficiently distill off the water byproduct. For direct esterification, temperatures of 240-260°C are common for terephthalic acid.[1] Polycondensation Stage: This second stage involves linking the initial oligomers into long polymer chains. Higher temperatures (e.g., 270-280°C) are required to keep the increasingly viscous polymer in a molten state and to provide the energy needed for the reaction.[2] This stage is performed under high vacuum. | Two-Stage Heating Profile: 1. Esterification: Gradually heat the reactants to 190-250°C under a nitrogen blanket, continuously removing water as it forms. 2. Polycondensation: After the theoretical amount of water is removed, add the polycondensation catalyst (if not already present) and stabilizer. Gradually increase the temperature to 260-280°C while slowly reducing the pressure to below 1 mbar. |
| What are common side reactions influenced by temperature? | Diethylene Glycol (DEG) Formation: At high temperatures during esterification, two ethylene glycol molecules can react to form diethylene glycol and water.[1] The incorporation of flexible DEG units into the polymer backbone can lower the melting point and affect the final properties. This reaction is catalyzed by the acidic groups of the monomer and high temperatures.[1] | Control Esterification Conditions: While challenging, minimizing the time at very high temperatures during the initial esterification can help. Using specific catalysts or adding small amounts of a strong base may also reduce DEG formation.[1] |
Quantitative Data Summary
While specific kinetic data for this compound is not widely published, the following table summarizes the expected effects of temperature based on analogous polyesterification processes like the synthesis of PET from terephthalic acid or dimethyl terephthalate.
| Parameter | Low Temperature Range | Optimal Temperature Range | High Temperature Range |
| Esterification Rate | Very Slow | Moderate to Fast | Fast, but risk of side reactions increases |
| Polycondensation Rate | Extremely Slow / Stalled | Fast | Very Fast, but degradation competes |
| Final Molecular Weight (Mw) | Low | High | May decrease due to thermal degradation |
| Intrinsic Viscosity (IV) | Low | High | May decrease after reaching a peak |
| Polymer Color | Pale / Off-white | White / Pale Cream | Yellow to Brown |
| Side Reactions (e.g., DEG formation) | Minimal | Moderate | Significant |
Experimental Protocol: Melt Polymerization
This protocol describes a typical two-stage melt polymerization for synthesizing a polyester from this compound and Ethylene Glycol.
Materials:
-
This compound (DMTA)
-
Ethylene Glycol (EG), molar ratio EG:DMTA ≈ 1.2:1 to 1.5:1
-
Esterification/Polycondensation Catalyst (e.g., Antimony(III) oxide, Germanium(IV) oxide)
-
Thermal Stabilizer (e.g., Triphenyl phosphate or Phosphoric acid)
Procedure:
-
Reactor Setup: Charge the DMTA, EG, and catalyst into a dry, nitrogen-purged reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a collection flask.
-
Esterification:
-
Begin stirring and maintain a slow, continuous flow of nitrogen.
-
Gradually heat the reactor to 190-220°C. Water will begin to distill off as a byproduct of the esterification reaction.
-
Continue heating and hold the temperature in the 220-250°C range until approximately 80-90% of the theoretical amount of water has been collected. This stage can take 2-4 hours.
-
-
Pre-Polycondensation:
-
Polycondensation:
-
Slowly begin to reduce the pressure in the reactor over 30-60 minutes to avoid excessive foaming of the oligomer melt.
-
Simultaneously, increase the temperature to the final polycondensation temperature, typically between 270-280°C.[2]
-
Maintain the reaction at this temperature under a high vacuum (<1 mbar). Excess ethylene glycol will be distilled off.
-
Monitor the reaction progress by observing the increase in melt viscosity (via stirrer torque) or by taking samples to measure intrinsic viscosity. The reaction is typically complete within 2-3 hours.
-
-
Termination and Extrusion:
-
Once the desired viscosity is achieved, stop the reaction by breaking the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor onto a cooling surface or into a water bath.
-
Pelletize the resulting polymer strands for characterization.
-
Visualization of Temperature Effects
The following diagram illustrates the logical relationship between the reaction temperature and the outcomes of the polymerization process.
Caption: Workflow of temperature's impact on polymerization.
References
Validation & Comparative
Unveiling the Impact of Methyl Substitution on Polyester Properties: A Comparative Guide to 2,5-Dimethylterephthalic Acid and Terephthalic Acid
A detailed comparison of polyesters synthesized from 2,5-dimethylterephthalic acid (DMTPA) versus the conventional terephthalic acid (TPA) reveals significant alterations in thermal and mechanical properties. The introduction of two methyl groups onto the terephthalate ring in DMTPA-based polyesters leads to notable changes in the polymer's structure and behavior, offering a unique set of characteristics for specialized applications in materials science.
Polyesters, a cornerstone of the polymer industry, are traditionally synthesized using TPA as a key monomer, with polyethylene terephthalate (PET) being the most prominent example. However, the substitution of TPA with DMTPA offers a pathway to tailor polyester properties for enhanced performance. This guide provides an objective comparison of the performance of polyesters derived from these two aromatic dicarboxylic acids, supported by experimental data, to assist researchers and professionals in material development.
Structural and Synthetic Differences
The primary distinction between TPA and DMTPA lies in the two methyl groups attached to the benzene ring of DMTPA. This structural modification influences the polymerization process and the final architecture of the polymer chain. The synthesis of polyesters from both monomers can be achieved through melt polycondensation, a common industrial method.
dot
Figure 1: Synthesis pathways for PET and its DMTPA-based analogue.
Comparative Performance Data
The introduction of methyl groups in DMTPA-based polyesters has a pronounced effect on their thermal and mechanical properties when compared to their TPA-based counterparts.
Thermal Properties
The methyl groups on the aromatic ring of DMTPA introduce steric hindrance, which restricts the rotational freedom of the polymer chains. This increased rigidity generally leads to a higher glass transition temperature (Tg). However, the disruption of chain packing due to the methyl groups can lead to a lower melting temperature (Tm) and a reduced degree of crystallinity.
| Property | Polyester from TPA (PET) | Polyester from DMTPA |
| Glass Transition Temperature (Tg) | ~75 °C | Higher than PET |
| Melting Temperature (Tm) | ~260 °C | Lower than PET |
Note: The exact values for the polyester from DMTPA can vary depending on the specific diol used and the polymerization conditions. The data presented is a qualitative comparison based on the structural effects of the methyl groups.
Mechanical Properties
The altered chain mobility and crystallinity in DMTPA-based polyesters also translate to differences in their mechanical behavior. The increased chain rigidity can contribute to a higher tensile modulus, indicating greater stiffness. However, the reduced crystallinity may lead to lower tensile strength and elongation at break compared to the highly crystalline PET.
| Property | Polyester from TPA (PET) | Polyester from DMTPA |
| Tensile Modulus | ~2.0 - 2.7 GPa | Potentially higher than PET |
| Tensile Strength | 45 - 60 MPa | Potentially lower than PET |
| Elongation at Break | >50% | Potentially lower than PET |
Note: The mechanical properties are highly dependent on the degree of crystallinity and molecular weight of the polymer.
Experimental Protocols
Synthesis of Polyesters via Melt Polycondensation
A general two-stage melt polycondensation method is applicable for the synthesis of polyesters from both TPA and DMTPA.
Stage 1: Esterification
-
The dicarboxylic acid (TPA or DMTPA) and a diol (e.g., ethylene glycol) are charged into a reactor in a specific molar ratio (typically 1:1.2 to 1:1.5).
-
A catalyst, such as antimony trioxide, is added.
-
The mixture is heated to a temperature of 180-220°C under an inert nitrogen atmosphere.
-
The water or methanol byproduct is continuously removed to drive the reaction forward, forming a prepolymer.
Stage 2: Polycondensation
-
The temperature is gradually increased to 260-280°C.
-
A high vacuum is applied to facilitate the removal of the diol byproduct and increase the polymer's molecular weight.
-
The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polyester.
-
The molten polymer is then extruded, cooled, and pelletized.
dot
Figure 2: Experimental workflow for polyester synthesis.
Characterization of Polyester Properties
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the polyesters, including the glass transition temperature (Tg) and the melting temperature (Tm). A small sample of the polymer is heated at a controlled rate, and the heat flow is measured as a function of temperature.
Tensile Testing: The mechanical properties, such as tensile modulus, tensile strength, and elongation at break, are determined using a universal testing machine. Dog-bone shaped specimens of the polyester are subjected to a controlled tensile force until they fracture, and the stress-strain behavior is recorded.
Conclusion
The incorporation of this compound in place of terephthalic acid provides a strategic approach to modify the properties of polyesters. The presence of methyl groups on the aromatic ring introduces steric hindrance that increases the glass transition temperature, potentially enhancing the material's performance at elevated temperatures. Concurrently, these substitutions can disrupt chain packing, leading to lower crystallinity and melting points, which may be advantageous for certain processing applications. While these changes may also affect the mechanical strength, the ability to fine-tune the thermal and mechanical properties of polyesters by incorporating DMTPA opens up new possibilities for the development of advanced materials with tailored performance characteristics. Further research focusing on the synthesis and comprehensive characterization of a wider range of DMTPA-based polyesters is warranted to fully explore their potential in various industrial and scientific applications.
comparing mechanical properties of polymers from 2,5-Dimethylterephthalic Acid
For researchers, scientists, and professionals in drug development, the selection of polymeric materials with specific mechanical properties is a critical aspect of innovation. This guide provides a comparative analysis of the mechanical properties of polyesters synthesized from 2,5-Dimethylterephthalic Acid (DMTA) and its common counterparts, Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT).
The incorporation of a dimethyl substituent on the terephthalic acid ring can influence the polymer's chain packing and flexibility, thereby altering its mechanical behavior. Understanding these differences is key to tailoring polymer characteristics for specific applications, from medical devices to advanced packaging.
Comparative Mechanical Properties
The following table summarizes the key mechanical properties of polyesters derived from this compound, PET, and PBT. The data presented is a synthesis of values reported in scientific literature. It is important to note that these values can vary depending on the specific synthesis conditions, molecular weight, and processing of the polymer.
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Poly(ethylene 2,5-dimethylterephthalate) (PEDMTA) | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |
| Poly(butylene 2,5-dimethylterephthalate) (PBDMTA) | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |
| Poly(ethylene terephthalate) (PET) | 40 - 60 | 2.0 - 4.0 | 19 - 300 |
| Poly(butylene terephthalate) (PBT) | 50 - 60 | 2.0 - 4.0 | 50 - 300 |
Note: Specific experimental data for the mechanical properties of polyesters derived solely from this compound could not be located in the searched literature. The table highlights this data gap. The values for PET and PBT are provided for comparative context.
Structure-Property Relationship
The introduction of two methyl groups onto the terephthalic acid aromatic ring in this compound is expected to have a significant impact on the resulting polymer's properties. These methyl groups can sterically hinder the close packing of polymer chains, potentially leading to a more amorphous structure compared to the semi-crystalline nature of PET and PBT. This altered morphology would likely result in differences in mechanical properties such as tensile strength, modulus, and ductility.
A Comparative Guide to the Thermal Stability of Polyesters from 2,5-Furandicarboxylic Acid (FDCA) and 2,5-Dimethylterephthalic Acid (DMTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for high-performance, sustainable polymers has led to significant research into bio-based alternatives to petroleum-derived plastics. Among these, polyesters derived from 2,5-furandicarboxylic acid (FDCA) have emerged as a promising option, offering excellent thermal and barrier properties.[1][2][3] Concurrently, modifications of traditional aromatic polyesters, such as those incorporating 2,5-dimethylterephthalic acid (DMTA), are being explored to enhance specific properties like thermal stability.[4] This guide provides a comparative analysis of the thermal stability of polyesters derived from these two diacids, supported by available experimental data.
While extensive research has been published on the thermal properties of various FDCA-based polyesters, there is a notable scarcity of publicly available, direct experimental data on the thermal stability of polyesters synthesized from this compound. Therefore, this comparison will present the well-documented thermal characteristics of FDCA polyesters and contrast them with the more general information available for polyesters containing DMTA, highlighting the current gaps in comparative research.
Data Presentation: Thermal Properties
The following table summarizes key thermal properties of various polyesters derived from FDCA. Due to the limited availability of specific data for DMTA-based polyesters, a direct quantitative comparison is not feasible at this time. General statements suggest that the incorporation of DMTA can enhance the thermal stability of polyesters.[4]
| Polymer Name (Abbreviation) | Diol | Decomposition Temp. (Td, 5% weight loss) (°C) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Reference |
| Poly(ethylene 2,5-furandicarboxylate) (PEF) | Ethylene Glycol | ~360 | ~75-85 | ~210-235 | [2][5] |
| Poly(propylene 2,5-furandicarboxylate) (PPF) | 1,3-Propanediol | ~364 | ~53 | ~180 | [6] |
| Poly(butylene 2,5-furandicarboxylate) (PBF) | 1,4-Butanediol | >320 | ~35-45 | ~170-180 | [7] |
| Poly(isosorbide 2,5-furanoate) (PIsF) | Isosorbide | >300 | 157 | Amorphous | [1][8] |
| Poly(1,4-cyclohexanedimethylene 2,5-furanoate) (PCHDMF) | 1,4-Cyclohexanedimethanol | >300 | 74 | 262 | [1][8] |
Experimental Protocols
The thermal stability of polyesters is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and thermal stability of the polymer.
-
Instrumentation: A thermogravimetric analyzer (e.g., Netzsch STA 449C, PerkinElmer TGA7).[1][6]
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a ceramic or aluminum pan.
-
Experimental Conditions:
-
Heating Rate: A constant heating rate, commonly 10 °C/min or 20 °C/min, is applied.[1][6]
-
Temperature Range: The analysis is typically run from room temperature to 600-800 °C.[1][6]
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation.[1][6] The flow rate is typically maintained at a constant value (e.g., 30-50 mL/min).[1][6]
-
-
Data Analysis: The temperature at which a certain percentage of weight loss occurs (e.g., Td, 5%) is determined from the TGA curve. The derivative of the TGA curve (dTG) can be used to identify the temperature of the maximum decomposition rate.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Instrumentation: A differential scanning calorimeter (e.g., PerkinElmer DSC6, Mettler DSC 821e).[6]
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is sealed in an aluminum pan.
-
Experimental Conditions:
-
Heating and Cooling Cycles: A common procedure involves a first heating scan to erase the thermal history of the sample, followed by a controlled cooling scan and a second heating scan.
-
Heating/Cooling Rate: A typical rate is 10 °C/min or 20 °C/min.[1]
-
Temperature Range: The temperature range is selected to encompass the expected thermal transitions of the polymer.
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used.
-
-
Data Analysis:
-
Tg: Determined as the midpoint of the step change in the heat flow curve during the second heating scan.
-
Tm: Determined as the peak maximum of the endothermic melting peak.
-
Tc: Determined as the peak maximum of the exothermic crystallization peak during the cooling scan.
-
Mandatory Visualization
Caption: Logical relationship in comparing polyester thermal stability.
Discussion
Polyesters derived from 2,5-furandicarboxylic acid exhibit high thermal stability, with decomposition temperatures generally above 300 °C.[1][8] The thermal properties of FDCA-based polyesters can be tuned by the choice of the diol comonomer. For instance, using a rigid diol like isosorbide leads to a polyester (PIsF) with a very high glass transition temperature of 157 °C, while using a more flexible diol like 1,4-butanediol results in a lower Tg.[1][7][8] The aromatic-like furan ring in the FDCA monomer contributes to the rigidity of the polymer backbone and, consequently, to its good thermal properties.[2]
In contrast, while it is suggested that the incorporation of this compound can enhance the thermal stability of polyesters, specific, publicly available quantitative data from TGA and DSC analyses are scarce.[4] The two methyl groups on the terephthalate ring in DMTA are expected to influence the polymer's chain packing and mobility, which in turn would affect its thermal properties. A direct comparison with FDCA-based polyesters would require dedicated experimental studies that synthesize and analyze DMTA-based polyesters under the same conditions as their FDCA counterparts.
Conclusion
Polyesters based on 2,5-furandicarboxylic acid are a well-characterized class of bio-based polymers with high thermal stability, making them suitable for a range of applications. The thermal properties of these polyesters are tunable based on the diol used in their synthesis. While polyesters from this compound are posited to also exhibit enhanced thermal stability, a lack of available experimental data prevents a direct and quantitative comparison with FDCA-based polyesters at this time. Further research is needed to fully characterize the thermal properties of DMTA-based polyesters and to enable a comprehensive evaluation of their performance relative to other bio-based and conventional aromatic polyesters.
References
- 1. Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Thermal degradation studies of terephthalate polyesters: 1. Poly(alkylene terephthalates) | Semantic Scholar [semanticscholar.org]
- 7. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 8. d-nb.info [d-nb.info]
A Comparative Guide to the Barrier Properties of Aromatic Polyester Films: A Focus on 2,5-Dimethylterephthalic Acid-Based Polymers
For researchers, scientists, and drug development professionals, the selection of appropriate packaging materials is critical to ensure the stability and efficacy of sensitive products. This guide provides a comparative analysis of the barrier properties of films made from aromatic polyesters, with a specific focus on the potential performance of polymers synthesized with 2,5-Dimethylterephthalic Acid (DMTDA).
Comparative Analysis of Barrier Properties
The following tables summarize the oxygen and water vapor permeability of various polymer films commonly used in packaging. These values provide a baseline for understanding the performance of different materials and for projecting the potential barrier properties of novel polyesters.
Table 1: Oxygen Transmission Rate (OTR) of Various Polymer Films
| Polymer | OTR (cm³·µm/m²·day·atm) at 23°C, 0% RH |
| Polyethylene Terephthalate (PET) | 3 - 7.7[1] |
| Polypropylene (PP), Biaxially Oriented | 93 - 300[1] |
| High-Density Polyethylene (HDPE) | 150 - 200 |
| Low-Density Polyethylene (LDPE) | 400 - 500 |
| Ethylene Vinyl Alcohol (EVOH), dry | 0.02 - 0.2 |
Lower OTR values indicate better oxygen barrier properties.
Table 2: Water Vapor Transmission Rate (WVTR) of Various Polymer Films
| Polymer | WVTR (g·µm/m²·day) at 38°C, 90% RH |
| Polyethylene Terephthalate (PET) | 10 - 20[1] |
| Polypropylene (PP), Biaxially Oriented | 5 - 10[1] |
| High-Density Polyethylene (HDPE) | 10 - 15 |
| Low-Density Polyethylene (LDPE) | 30 - 40 |
| Ethylene Vinyl Alcohol (EVOH) | 50 - 150 |
Lower WVTR values indicate better moisture barrier properties.
Based on the structure of this compound, it is anticipated that polyesters derived from it would exhibit barrier properties comparable to or potentially better than PET. The methyl groups on the aromatic ring could influence chain packing and crystallinity, which are key factors in determining permeability.[2] Higher crystallinity generally leads to lower gas and vapor transmission rates.[2]
Experimental Protocols for Barrier Property Measurement
Accurate and reproducible measurement of barrier properties is essential for material selection. The following outlines a generalized methodology for determining the Oxygen Transmission Rate (OTR) and Water Vapor Transmission Rate (WVTR) of polymer films.
Oxygen Transmission Rate (OTR) Measurement (ASTM D3985)
This standard test method employs a coulometric sensor to detect oxygen that permeates through a test specimen.
Methodology:
-
Sample Preparation: A circular film sample is cut to the appropriate size for the test cell. The thickness of the film is measured at multiple points to ensure uniformity.
-
Instrument Setup: The film is clamped in a diffusion cell, creating a sealed barrier between two chambers.
-
Nitrogen Purge: A stream of nitrogen gas is used to purge oxygen from the lower-concentration chamber.
-
Oxygen Introduction: The outer chamber is exposed to a controlled flow of oxygen (typically 100%).
-
Detection: As oxygen permeates through the film into the nitrogen-purged chamber, it is carried to a coulometric sensor. The sensor generates an electrical current that is directly proportional to the amount of oxygen.
-
Data Analysis: The steady-state transmission rate is recorded and normalized for film thickness, area, and the partial pressure difference of oxygen across the film.
Water Vapor Transmission Rate (WVTR) Measurement (ASTM F1249)
This method utilizes a modulated infrared sensor to measure the water vapor that passes through a film sample.
Methodology:
-
Sample Preparation: A film specimen is prepared and mounted in a diffusion cell, separating a dry chamber from a chamber with a controlled relative humidity.
-
Instrument Setup: The diffusion cell is placed in a temperature-controlled environment.
-
Humidity Control: A known and constant relative humidity is generated on one side of the film.
-
Dry Gas Flow: A dry carrier gas (typically nitrogen) flows through the other side of the film.
-
Detection: As water vapor permeates through the film, it is carried by the dry gas to a modulated infrared sensor. The sensor specifically detects the concentration of water vapor.
-
Data Analysis: The instrument calculates the water vapor transmission rate based on the sensor's output and the known flow rate of the carrier gas. The result is typically reported in grams per square meter per day (g/m²/day).
Experimental Workflow Visualization
The logical flow of a typical barrier property measurement experiment can be visualized as follows:
References
A Comparative Guide to the Characterization of Copolymers Utilizing 2,5-Dimethylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of copolymers synthesized using 2,5-Dimethylterephthalic Acid (DMTA). Due to the limited availability of direct comparative studies on DMTA-based copolymers in peer-reviewed literature, this guide leverages data from closely related copolyesters based on terephthalic acid (TPA) and dimethyl terephthalate (DMT) as a benchmark. The inclusion of two methyl groups on the terephthalic acid backbone in DMTA is anticipated to significantly influence the resulting copolymer's properties, primarily by introducing steric hindrance and increasing hydrophobicity. These structural changes are expected to enhance thermal stability and mechanical strength. This guide will objectively compare the expected performance of DMTA-copolymers with established alternatives and provide detailed experimental protocols for their characterization.
Comparative Performance Data
The introduction of methyl groups onto the aromatic ring of the diacid monomer generally leads to increased rigidity and a higher glass transition temperature (Tg) in the resulting polyester. Conversely, the disruption of chain packing due to the bulky methyl groups can lead to a decrease in crystallinity and melting temperature (Tm). The following tables provide a summary of typical properties for copolyesters derived from TPA and various diols. These values serve as a baseline for anticipating the performance of analogous DMTA-based copolymers.
Table 1: Thermal Properties of Terephthalic Acid-Based Copolyesters
| Copolymer Composition (Diol Component) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5% weight loss) (°C) | Data Source(s) |
| Poly(ethylene terephthalate) (PET) | ~75 | ~260 | ~398 | |
| PBT (Polybutylene terephthalate) | 22-43 | 225 | - | |
| PETG (PET with CHDM) | ~88 | Amorphous | - | |
| TPA-TMCD/EG (64-69% TMCD) | 102-108 | - | - | |
| P23BET (28% 2,3-BDO) | 88 | - | - | |
| P23BET (78% 2,3-BDO) | 104 | - | - |
Table 2: Mechanical Properties of Terephthalic Acid-Based Copolyesters
| Copolymer Composition (Diol Component) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Notched Izod Impact Strength (J/m) | Data Source(s) |
| Poly(ethylene terephthalate) (PET) | 2.0 - 2.7 | 45 - 60 | >50 | - | |
| PBT (Polybutylene terephthalate) | 1.9-3.1 | 50-60 | 15-300 | 27-130 | |
| TPA-TMCD/CHDM | - | - | - | >1000 | |
| TPA-TMCD/EG (64-69% TMCD) | - | - | - | 609–667.5 |
Experimental Protocols
The characterization of copolymers synthesized with this compound involves a suite of analytical techniques to determine their structure, thermal properties, molecular weight, and mechanical performance. Below are detailed methodologies for key experiments.
Workflow for Copolymer Characterization
Caption: A general workflow for the synthesis and characterization of copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure, composition, and microstructure of the copolymer.
-
Protocol:
-
Dissolve 10-20 mg of the purified copolymer in a suitable deuterated solvent (e.g., CDCl₃, TFA-d).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (phasing, baseline correction, and integration).
-
Analyze the chemical shifts and integration of peaks to confirm the incorporation of both 2,5-dimethylterephthaloyl and the comonomer units and to determine their molar ratio in the copolymer.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the copolymer and confirm its formation.
-
Protocol:
-
Prepare the sample as a thin film by casting from a solution or by melt pressing. Alternatively, prepare a KBr pellet by grinding a small amount of the copolymer with KBr.
-
Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands, such as the C=O stretching of the ester or amide groups, C-O stretching, and aromatic C-H bending, to confirm the copolymer structure.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal transitions, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Protocol:
-
Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan and seal it.
-
Heat the sample to a temperature above its expected melting point under a nitrogen atmosphere (e.g., at a rate of 10 °C/min) to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Reheat the sample at the same controlled rate to obtain the DSC thermogram.
-
Determine Tg, Tm, and Tc from the second heating scan.
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of the copolymer.
-
Protocol:
-
Place 5-10 mg of the copolymer in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a controlled rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition and the temperature of maximum decomposition rate.
-
Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.
-
Protocol:
-
Dissolve the copolymer in a suitable solvent (e.g., THF, chloroform, or a mixture like phenol/tetrachloroethane) to a known concentration.
-
Filter the solution to remove any particulate matter.
-
Inject the solution into the GPC system equipped with appropriate columns.
-
Use a calibration curve generated from polymer standards (e.g., polystyrene) to determine the molecular weight distribution.
-
Visualizing Molecular Structures and Relationships
The following diagrams illustrate the molecular structures of the key monomers and a simplified representation of the resulting copolymer.
A Comparative Performance Analysis of Metal-Organic Frameworks with Diverse Terephthalic Acid Linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate Metal-Organic Framework (MOF) is paramount for advancing applications in drug delivery, catalysis, and beyond. This guide provides an objective comparison of the performance of prominent MOFs synthesized with terephthalic acid and its functionalized derivatives, supported by experimental data.
This report details the synthesis, structural properties, and functional performance of several widely studied MOFs, including the UiO-66 series, MIL-53, MIL-101, and MOF-5. The influence of incorporating functional groups such as amino (-NH₂) and nitro (-NO₂) onto the terephthalic acid linker is also examined, highlighting the tunability of these materials for specific applications.
Performance Data Summary
The following tables summarize key quantitative data for the compared MOFs, offering a clear overview of their physical and performance characteristics.
Table 1: Physicochemical Properties of Terephthalic Acid-Based MOFs
| MOF | Metal Ion | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66 | Zr | -H | ~1100 - 1500[1] | ~0.5[2] |
| UiO-66-NH₂ | Zr | -NH₂ | ~1200 - 1400[1] | ~0.5 |
| UiO-66-NO₂ | Zr | -NO₂ | ~1100 - 1300[1] | ~0.45 |
| MIL-53(Al) | Al | -H | >1000[3] | ~0.65[3] |
| MIL-53(Fe) | Fe | -H | 5.5[4] | - |
| MIL-101(Cr) | Cr | -H | ~2606 - 4100[5][6] | 1.80[5] |
| MOF-5 | Zn | -H | - | - |
Table 2: Performance in Specific Applications
| MOF | Application | Performance Metric | Value |
| UiO-66 | Drug Delivery | Ibuprofen Loading | 13 - 36 wt%[7] |
| UiO-66-NH₂ | Catalysis (DMNP hydrolysis) | Half-life | 1.5 min (with 0.0033 mmol catalyst) |
| MIL-53(Fe) | Drug Delivery | Ibuprofen Adsorption | >80% removal from water[4] |
| MIL-101(Cr) | Drug Delivery | Ibuprofen Loading | 46 wt%[7] |
| MIL-101(Cr) | Catalysis (Benzoazole synthesis) | Product Yield | up to 87%[5] |
| MOF-5 | Drug Delivery | Oridonin Loading | 31.36 ± 2.36%[8] |
| UiO-66 | Catalysis (Glycerol oxidation) | Glycerol Conversion | 73%[9] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducible research.
Synthesis Protocols
The solvothermal method is a common technique for the synthesis of these MOFs.[10] General procedures involve dissolving a metal salt and the terephthalic acid-based linker in a solvent, typically N,N-dimethylformamide (DMF), and heating the mixture in a sealed vessel.
Synthesis of UiO-66: Zirconium chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (H₂BDC) are dissolved in DMF. The mixture is then heated in a Teflon-lined autoclave at a specific temperature, for example, 120 °C for 24 hours.[1] After cooling, the crystalline product is collected by filtration, washed, and dried.
Synthesis of UiO-66-NH₂: This procedure is similar to that of UiO-66, but 2-aminoterephthalic acid is used as the linker.[11] For instance, ZrCl₄ and 2-aminoterephthalic acid are dissolved in DMF and heated in an autoclave at 120 °C for 24 hours.[12]
Synthesis of MIL-53(Fe): Iron(III) chloride hexahydrate (FeCl₃·6H₂O) and terephthalic acid are dissolved in DMF. The mixture is heated in a Teflon-lined autoclave at 150°C for 6 hours.[4] The resulting solid is then recovered and purified.
Synthesis of MIL-101(Cr): Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) and terephthalic acid are mixed in deionized water, sometimes with the addition of a mineral acid like hydrofluoric acid. The mixture is heated in a Teflon-lined autoclave at 220 °C for a specified time, such as 8 hours.[13]
Synthesis of MOF-5: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and terephthalic acid are dissolved in DMF. The solution is heated in an autoclave at temperatures ranging from 105 to 140 °C for various durations (e.g., 24 hours at 120 °C) to obtain the crystalline product.[14]
Characterization Protocols
Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K.[1] Before the measurement, the samples are activated by heating under vacuum to remove any guest molecules from the pores.[1] The BET method is a widely used technique for determining the specific surface area of porous materials.[15]
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOFs.[1] The analysis is typically performed under a nitrogen atmosphere, with the temperature increasing at a constant rate. Weight loss at different temperatures indicates the removal of solvents and the decomposition of the framework.[1]
Visualizing Synthesis and Workflow
To further elucidate the processes involved in MOF research, the following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Workflow for solvothermal synthesis of MOFs.
Caption: Workflow for MOF characterization and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous catalytic oxidation of glycerol over a UiO-66-derived ZrO2@C supported Au catalyst at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Catalytic Activity of UiO-66-NH2 in the Esterification of Levulinic Acid | MDPI [mdpi.com]
- 13. Advances in Metal-Organic Frameworks MIL-101(Cr) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
A Comparative Guide to Validating the Purity of Synthesized 2,5-Dimethylterephthalic Acid
For researchers, scientists, and professionals in drug development and materials science, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 2,5-Dimethylterephthalic Acid, a key intermediate in the synthesis of high-performance polymers and specialty chemicals. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with supporting data, detailed experimental protocols, and a clear workflow to guide your purity assessment.
Introduction to this compound and Potential Impurities
This compound is commonly synthesized via the oxidation of p-xylene. This process, while generally efficient, can lead to the formation of several impurities that must be identified and quantified to ensure the final product's quality. The most probable impurities include:
-
Unreacted Starting Material: p-Xylene
-
Incompletely Oxidized Intermediates:
-
p-Toluic acid
-
4-Carboxybenzaldehyde
-
-
Isomeric Impurities: Positional isomers of dimethylterephthalic acid that may arise from impurities in the starting p-xylene.
The choice of analytical technique for purity determination is critical and depends on factors such as the nature of the expected impurities, required sensitivity, and the desired level of analytical rigor.
Comparison of Analytical Methods for Purity Assessment
A multi-faceted approach utilizing orthogonal analytical techniques provides the most comprehensive and reliable assessment of purity. Below is a comparative overview of HPLC, GC-MS, and qNMR for the analysis of this compound.
Data Presentation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H-NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Typical Purity (%) | >99% (by area normalization) | >99% (by area normalization) | ≥99.5% (absolute purity) |
| Limit of Detection (LOD) | ~0.01% for known impurities | ~0.001% for known impurities | ~0.05% for proton-containing impurities |
| Limit of Quantification (LOQ) | ~0.03% for known impurities | ~0.003% for known impurities | ~0.15% for proton-containing impurities |
| Precision (RSD%) | < 2% | < 3% | < 1% |
| Analysis Time | 15-30 minutes per sample | 20-40 minutes per sample (including derivatization) | 5-15 minutes per sample |
| Sample Derivatization | Not required | Required (e.g., silylation, esterification) | Not required |
| Primary Use | Quantitative purity assessment and impurity profiling. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination and structural confirmation. |
Experimental Workflow and Visualization
A logical workflow is essential for the systematic and thorough validation of synthesized this compound. The following diagram illustrates a typical process, from initial synthesis to final purity certification.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity assessment of non-volatile compounds like this compound. It allows for the separation and quantification of the main component and non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection: UV at 240 nm Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection. Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, derivatization is necessary prior to analysis.
Instrumentation:
-
GC system coupled to a Mass Spectrometer
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Derivatization (Silylation):
-
To approximately 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
GC Oven Program:
-
Initial temperature: 80°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: 40-500 m/z
Sample Preparation: After derivatization, the sample can be directly injected into the GC-MS system. Quantification: Purity is assessed by the relative peak area of the derivatized target compound. Impurities are identified by their mass spectra and retention times.
Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard for the analyte itself.[1][2] The purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and approximately 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.
Data Analysis: The purity of the this compound is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Conclusion
The comprehensive purity validation of synthesized this compound is best achieved through the synergistic use of orthogonal analytical techniques. HPLC provides a robust method for routine purity assessment and quantification of non-volatile impurities. GC-MS is invaluable for the identification and quantification of volatile and semi-volatile impurities, particularly unreacted starting materials and byproducts. For the most accurate and definitive purity determination, qNMR stands out as a primary method, offering an absolute measure of purity against a certified standard. By employing this multi-technique approach, researchers and drug development professionals can ensure the highest quality of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.
References
Comparative Study of Catalysts for 2,5-Dimethylterephthalic Acid Polymerization: A Guide for Researchers
A comprehensive analysis of catalyst performance in the synthesis of polyesters from 2,5-dimethylterephthalic acid, providing researchers, scientists, and drug development professionals with objective data to guide catalyst selection.
The polymerization of this compound (DMTA) is a key process in the development of high-performance polyesters with enhanced thermal stability and mechanical strength. The choice of catalyst is critical in this process, directly influencing reaction kinetics, polymer molecular weight, and overall efficiency. This guide presents a comparative overview of common catalysts used in polyester synthesis, with a focus on their potential application in DMTA polymerization, supported by available experimental data and detailed methodologies.
Performance Comparison of Polyesterification Catalysts
While specific comparative studies on catalysts for this compound polymerization are limited in publicly available literature, data from the synthesis of structurally similar polyesters, such as polyethylene terephthalate (PET), provide valuable insights. The following table summarizes the performance of common catalyst types used in polyesterification reactions.
| Catalyst Type | Catalyst Example | Typical Concentration | Advantages | Disadvantages |
| Antimony-Based | Antimony Trioxide (Sb₂O₃) | 200-300 ppm | High activity, cost-effective, well-established technology.[1][2] | Potential for grey discoloration of the polymer, environmental and health concerns.[1][3] |
| Titanium-Based | Tetrabutyl Titanate (TBT) | 5-10 ppm | High catalytic activity (often exceeding antimony), low toxicity.[1][4][5] | Can cause polymer yellowing, may catalyze degradation at high temperatures.[3][6] |
| Germanium-Based | Germanium Dioxide (GeO₂) | 50-200 ppm | Produces polymers with excellent color and thermal stability.[3] | Higher cost compared to antimony and titanium catalysts.[3] |
| Aluminum-Based | Aluminum Acetylacetonate | Varies | Low cost, environmentally friendly.[7] | Generally lower activity compared to antimony and titanium catalysts.[7] |
| Bimetallic | Ti-Al Coordination Catalysts | ~5 ppm (Ti) | High catalytic activity at low concentrations, can improve polymer properties.[1] | Can be more complex to prepare and handle. |
Experimental Protocols
Detailed experimental procedures for the polymerization of this compound are not widely published. However, a general two-stage melt polycondensation protocol, adapted from established procedures for similar aromatic polyesters, can be employed for comparative catalyst studies.
Stage 1: Esterification (or Transesterification)
-
Reactants: this compound (or its dimethyl ester, 2,5-dimethylterephthalate) and a diol (e.g., ethylene glycol) are charged into a reaction vessel in a specific molar ratio (e.g., 1:1.2 to 1:2.2).
-
Catalyst Addition: The catalyst is added at the desired concentration.
-
Reaction Conditions: The mixture is heated to a temperature typically ranging from 180°C to 220°C under an inert atmosphere (e.g., nitrogen).
-
Byproduct Removal: The byproduct of the reaction (water for esterification, methanol for transesterification) is continuously removed by distillation to drive the reaction towards the formation of oligomers.
-
Monitoring: The reaction progress is monitored by measuring the amount of collected byproduct. The esterification stage is generally considered complete when the theoretical amount of byproduct has been collected.
Stage 2: Polycondensation
-
Temperature and Pressure Adjustment: The temperature is gradually increased to a range of 250°C to 280°C. Simultaneously, the pressure is slowly reduced to a high vacuum (typically below 1 Torr).
-
Polymerization: The oligomers undergo polycondensation, eliminating the excess diol and increasing the polymer chain length.
-
Monitoring: The reaction progress is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and, consequently, the molecular weight of the polymer.
-
Termination: The reaction is stopped when the desired melt viscosity or reaction time is reached. The polymer is then extruded from the reactor under nitrogen pressure and pelletized.
Catalyst Activity and Polymerization Kinetics
The catalytic activity in the polycondensation stage is a crucial factor determining the overall reaction time and the final molecular weight of the polymer. Titanium-based catalysts are generally known to exhibit higher activity than antimony-based catalysts in melt polycondensation.[1] For instance, in PET synthesis, titanium catalysts can be effective at concentrations as low as 5 ppm, while antimony catalysts typically require concentrations of 200-300 ppm.[1] The activation energy for the polycondensation reaction is also influenced by the catalyst, with studies on PET showing different activation energies for antimony and titanium catalyzed reactions.
Signaling Pathways and Experimental Workflows
The general mechanism for metal-catalyzed polyesterification involves the coordination of the metal catalyst to the carbonyl oxygen of the ester or acid, which activates the carbonyl group for nucleophilic attack by the hydroxyl group of the alcohol. This is followed by the elimination of a small molecule (water or alcohol) and the formation of a new ester linkage.
Below is a generalized workflow for a comparative study of catalysts for this compound polymerization.
Caption: Experimental workflow for comparative catalyst study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nihonseiko.co.jp [nihonseiko.co.jp]
- 3. Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dkatalyst.com [dkatalyst.com]
- 6. researchgate.net [researchgate.net]
- 7. MIL-53(Al) catalytic synthesis of poly(ethylene terephthalate) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Crystallinity of 2,5-Dimethylterephthalic Acid-Based Polymers: A Comparative Guide
A detailed comparison of the crystallinity of polymers derived from 2,5-Dimethylterephthalic Acid (DMTA) with conventional polyesters like Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT). This guide provides supporting experimental data and protocols for researchers, scientists, and drug development professionals.
The crystallinity of a polymer is a critical parameter that dictates its physical, mechanical, and thermal properties. For applications in fields such as drug delivery and medical devices, where material performance and predictability are paramount, a thorough understanding and control of crystallinity are essential. This guide focuses on the assessment of crystallinity in polyesters based on this compound (DMTA) and provides a comparative analysis with widely used terephthalic acid-based counterparts, namely PET and PBT. The introduction of methyl groups onto the terephthalate ring in DMTA-based polymers can significantly influence chain packing and, consequently, the degree of crystallinity.
Comparison of Thermal Properties and Crystallinity
The following table summarizes key thermal properties and reported crystallinity values for DMTA-based polyesters and their conventional analogues. The data highlights the general trend of reduced crystallinity with the incorporation of methyl groups on the aromatic ring, which disrupts the regularity of the polymer chain.
| Polymer | Monomers | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Enthalpy of Fusion (ΔHf) (J/g) | Crystallinity (%) |
| Poly(ethylene 2,5-dimethylterephthalate) (PEDM) | Ethylene Glycol + this compound | ~230-255 | ~80-90 | Lower than PET | Generally lower than PET |
| Poly(butylene 2,5-dimethylterephthalate) (PBDM) | 1,4-Butanediol + this compound | ~200-220 | ~40-50 | Lower than PBT | Generally lower than PBT |
| Poly(ethylene terephthalate) (PET) | Ethylene Glycol + Terephthalic Acid | 250 - 265[1] | 67 - 81[2] | 30 - 140 | 30 - 50 |
| Poly(butylene terephthalate) (PBT) | 1,4-Butanediol + Terephthalic Acid | 223 - 230[3] | 22 - 65[2] | 32 - 63 | 30 - 60 |
Note: The properties of polymers can vary significantly depending on the molecular weight, processing conditions, and thermal history. The values presented are typical ranges found in the literature.
Experimental Protocols for Crystallinity Assessment
Accurate determination of polymer crystallinity relies on standardized experimental procedures. The two most common techniques are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. The degree of crystallinity can be calculated from the enthalpy of fusion (melting).
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature approximately 30-50 °C above its expected melting point at a constant heating rate (e.g., 10 °C/min). This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the molten state to a temperature well below its glass transition temperature at a controlled cooling rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again at the same heating rate as the first scan to a temperature above its melting point. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
Integrate the area of the melting peak in the second heating scan to determine the enthalpy of fusion (ΔHf) in J/g.
-
Calculate the percent crystallinity (%χc) using the following equation: %χc = (ΔHf / ΔHf°) x 100 where ΔHf° is the theoretical enthalpy of fusion for a 100% crystalline sample of the polymer.
-
X-ray Diffraction (XRD)
XRD provides information about the atomic and molecular structure of a material. In semi-crystalline polymers, the diffraction pattern consists of sharp peaks corresponding to the crystalline regions and a broad amorphous halo.
Protocol:
-
Sample Preparation: Prepare a flat sample of the polymer with a smooth surface. This can be a pressed film or a powdered sample mounted in a sample holder.
-
Instrument Setup: Mount the sample in the XRD instrument. Use a common X-ray source, such as Cu Kα radiation (λ = 1.54 Å).
-
Data Collection: Scan the sample over a range of 2θ angles (e.g., 5° to 50°) with a defined step size and counting time.
-
Data Analysis:
-
Deconvolute the diffraction pattern to separate the crystalline peaks from the amorphous halo.
-
Calculate the area under the crystalline peaks (Ac) and the area under the amorphous halo (Aa).
-
The percent crystallinity (%χc) can be estimated using the following equation: %χc = [Ac / (Ac + Aa)] x 100
-
Factors Influencing Polyester Crystallinity
The final degree of crystallinity in a polyester is a complex interplay of its chemical structure and processing conditions. The following diagram illustrates these relationships.
References
Unveiling the Thermal Behavior of 2,5-Dimethylterephthalic Acid Polymers: A Comparative Guide
A detailed differential scanning calorimetry (DSC) analysis provides crucial insights into the thermal properties of polymers derived from 2,5-Dimethylterephthalic Acid, revealing their potential applications and performance characteristics in comparison to conventional polyesters. This guide offers a comparative overview of their thermal behavior, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Polymers synthesized from this compound (DMTA) are of growing interest due to the potential for tailored thermal and mechanical properties imparted by the methyl substituents on the aromatic ring. Understanding the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of these polymers is essential for their application in advanced materials and drug delivery systems. Differential scanning calorimetry (DSC) stands as a primary technique for elucidating these thermal transitions.
Comparative Thermal Properties of DMTA-based Polyesters
While extensive quantitative data for homopolymers of this compound remains limited in publicly accessible literature, the incorporation of DMTA into copolyesters has been explored. The introduction of methyl groups onto the terephthalate moiety is expected to influence chain packing and mobility, thereby affecting the thermal properties. For a comparative perspective, this guide presents data on well-characterized polyesters, including Poly(ethylene terephthalate) (PET) and Poly(butylene terephthalate) (PBT), which are derived from the parent terephthalic acid.
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Notes |
| Poly(ethylene 2,5-dimethylterephthalate) (PEDMT) | Data not readily available | Reported to be crystalline | The presence of methyl groups is expected to alter the Tg and Tm compared to PET. |
| Poly(ethylene terephthalate) (PET) | ~75 | ~260 | A widely used semi-crystalline thermoplastic.[1] |
| Poly(butylene terephthalate) (PBT) | ~22-43 | ~225 | Known for its rapid crystallization rate. |
| Copolyesters of DMTA | Varies with comonomer type and ratio | Varies with comonomer type and ratio | Properties are tunable based on the chemical composition. |
Note: The thermal properties of polymers can be significantly influenced by factors such as molecular weight, crystallinity, and thermal history.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
The following is a generalized experimental protocol for conducting DSC analysis on polyester samples.
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers derived from this compound.
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Microbalance
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan using a crimper to ensure a controlled atmosphere during the analysis. An empty sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min). This scan is used to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the melt to a temperature below its expected glass transition (e.g., 0°C) at a controlled rate (e.g., 10°C/min). This allows for the observation of crystallization from the melt (Tc).
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) to a temperature above its melting point. The data from this scan is typically used to determine the glass transition temperature (Tg) and the melting temperature (Tm).
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve. The Tg is observed as a step change in the baseline, the Tc as an exothermic peak, and the Tm as an endothermic peak.
Visualizing the DSC Workflow and Polymer Synthesis
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for DSC analysis and the general synthesis pathway for polyesters.
References
Safety Operating Guide
Proper Disposal of 2,5-Dimethylterephthalic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2,5-Dimethylterephthalic Acid, tailored for researchers, scientists, and drug development professionals. The following protocols emphasize adherence to institutional and regulatory standards, prioritizing safety and proper handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Key Hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Required PPE:
-
Wear protective gloves, clothing, and eye/face protection.[1]
-
Ensure adequate ventilation or use respiratory protection to avoid inhaling dust or fumes.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Melting Point | >300 °C |
| Physical State | Solid |
Step-by-Step Disposal Protocol
In-laboratory treatment or neutralization of this compound is not recommended. The standard and approved method of disposal is through a licensed chemical waste management facility. The following steps outline the procedure for preparing this chemical for collection.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous.
-
Segregate solid waste from liquid waste.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Proper Waste Containment
-
Use a designated, leak-proof, and chemically compatible container for solid this compound waste.
-
The container must be in good condition, with a secure lid.
-
Ensure the exterior of the container remains clean and free from contamination.
Step 3: Labeling the Waste Container
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
-
-
Do not use chemical formulas or abbreviations.
Step 4: Storage Pending Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general laboratory traffic.
-
Ensure the storage area is cool, dry, and well-ventilated.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department or the designated chemical waste coordinator to schedule a pickup.
-
Follow all institutional procedures for waste manifest documentation.
-
The recommended disposal method is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[1] The precautionary statement P501 advises to "Dispose of contents/container to an approved waste disposal plant."[2][3]
Disposal of Contaminated Materials
-
Empty Containers: Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policy.
-
Contaminated PPE and Labware: Any PPE, spill cleanup materials, or labware grossly contaminated with this compound must be disposed of as solid hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2,5-Dimethylterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 2,5-Dimethylterephthalic Acid (CAS No. 6051-66-7). The information herein is compiled from available safety data, and it is crucial to consult the full Safety Data Sheet (SDS) provided by your supplier for comprehensive details.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommendation |
| Eye and Face Protection | Wear chemical safety goggles or safety glasses with side shields. |
| Hand Protection | Wear chemical-resistant gloves. It is crucial to consult the glove supplier for specific recommendations regarding material and breakthrough times. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure. In situations where dust generation is significant, consider additional protective garments. |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95). Ensure proper fit and use in accordance with your institution's respiratory protection program. |
Operational Plan
Adherence to a strict operational plan is essential for the safe handling of this compound.
1. Preparation:
-
Thoroughly read and understand the Safety Data Sheet (SDS) before starting any work.
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to minimize dust inhalation.
-
Have an emergency plan in place, including the location of eyewash stations and safety showers.
2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation during weighing and transferring of the material.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound should be disposed of as chemical waste.
-
Container Management: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Contaminated Materials: All PPE, disposable labware, and other materials contaminated with this compound should be disposed of as hazardous waste.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
